Peptide R
Description
Properties
Molecular Formula |
C39H59N13O8S2 |
|---|---|
Molecular Weight |
902.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C39H59N13O8S2/c1-22(47-32(54)25(40)14-8-16-45-38(41)42)31(53)51-29(20-61)36(58)48-26(15-9-17-46-39(43)44)33(55)49-27(18-23-10-4-2-5-11-23)34(56)50-28(19-24-12-6-3-7-13-24)35(57)52-30(21-62)37(59)60/h2-7,10-13,22,25-30,61-62H,8-9,14-21,40H2,1H3,(H,47,54)(H,48,58)(H,49,55)(H,50,56)(H,51,53)(H,52,57)(H,59,60)(H4,41,42,45)(H4,43,44,46)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
QUGHRLVSZPPQPK-ODKJCKIQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Peptide R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide R is a cyclic peptide that functions as a specific antagonist to the C-X-C chemokine receptor type 4 (CXCR4).[1] This receptor, along with its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a critical role in various physiological and pathological processes, including cancer progression, metastasis, and inflammation. By competitively binding to CXCR4, this compound inhibits the downstream signaling cascades initiated by the CXCL12/CXCR4 axis. This inhibitory action gives this compound significant therapeutic potential, particularly in oncology, where it has been shown to remodel the tumor stroma and enhance the efficacy of standard cancer therapies.[1][2]
Core Mechanism of Action: CXCR4 Antagonism
The primary mechanism of action of this compound is its ability to act as a competitive antagonist at the CXCR4 receptor. The CXCL12/CXCR4 signaling axis is a key player in tumor progression, promoting tumor growth, angiogenesis, metastasis, and survival.[2][3] Cancer cells can hijack this pathway to metastasize to organs that have high concentrations of CXCL12, such as the lymph nodes, lungs, liver, and bone marrow.
This compound physically binds to CXCR4, likely interacting with the N-terminus and extracellular loops of the receptor, thereby preventing the binding of the endogenous ligand CXCL12. This blockage of ligand binding abrogates the conformational changes in the receptor that are necessary to activate downstream intracellular signaling pathways.
CXCR4 Signaling Pathway and the Inhibitory Effect of this compound
Upon binding of CXCL12, CXCR4 activates multiple G protein-dependent and -independent signaling pathways. These pathways culminate in diverse biological responses, including cell migration, proliferation, and survival. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these critical signaling cascades.
Below is a diagram illustrating the major signaling pathways downstream of CXCR4 and the point of inhibition by this compound.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound has been demonstrated in preclinical models of colorectal cancer. The following table summarizes key quantitative findings from a study investigating the combination of this compound with standard chemotherapy.
| Metric | Control/Chemotherapy Alone | This compound Alone/in Combination | Fold Change/Improvement | Reference |
| Relative Tumor Volume (in vivo) | 2-fold reduction (CT alone) | 4-fold reduction (CT + this compound) | 2-fold improvement over CT alone | |
| Clonal Capability (in vitro) | - | Further reduced with this compound | Not quantified | |
| CD133+CXCR4+ cell population (in vitro) | Increased with CT/RT-CT | Reduced with this compound | Not quantified |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CXCR4 antagonists like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
CXCR4-expressing cancer cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and add the this compound dilutions. Include vehicle controls.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Transwell Migration Assay
This assay quantifies the ability of this compound to inhibit cancer cell migration towards a chemoattractant (CXCL12).
Principle: The Transwell assay uses a permeable membrane to separate an upper chamber containing cells from a lower chamber containing a chemoattractant. The ability of an antagonist to block cell migration through the pores of the membrane towards the chemoattractant is quantified.
Materials:
-
24-well Transwell plates with inserts (e.g., 8.0 µm pore size)
-
CXCR4-expressing cells
-
Serum-free medium
-
Recombinant human CXCL12
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Culture cells to 80-90% confluency and then starve them in serum-free medium for several hours.
-
Add serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate. Use medium without CXCL12 as a negative control.
-
Harvest and resuspend the starved cells in serum-free medium.
-
Pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for an appropriate duration (typically 4-24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the migrated cells in several fields of view under a microscope and express the data as a percentage of migration relative to the control.
Flow Cytometry for Surface CXCR4 Expression
This technique is used to quantify the expression of CXCR4 on the cell surface and can be used to assess receptor internalization.
Principle: Flow cytometry uses fluorescently labeled antibodies to identify and quantify specific proteins on the surface of individual cells within a population.
Materials:
-
CXCR4-expressing cells
-
Fluorochrome-conjugated anti-CXCR4 antibody
-
Fluorochrome-conjugated isotype control antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
Protocol:
-
Harvest cells and prepare a single-cell suspension.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in cold flow cytometry staining buffer.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-CXCR4 antibody or the isotype control to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold staining buffer.
-
Resuspend the cell pellet in 300-500 µL of cold staining buffer.
-
Analyze the samples on a flow cytometer, gating on the live, single-cell population.
-
Quantify CXCR4 expression based on the mean fluorescence intensity (MFI).
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a CXCR4 antagonist like this compound.
References
Peptide R: A Technical Guide to a Novel CXCR4 Antagonist in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4), and its cognate ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), represent a critical signaling axis in tumor progression.[1] Overexpressed in a wide array of malignancies, including colorectal, lung, and glioblastoma, the activation of the CXCR4/CXCL12 pathway is intrinsically linked to enhanced tumor cell proliferation, invasion, angiogenesis, metastasis, and the development of therapeutic resistance.[1][2][3][4] Consequently, the disruption of this axis has emerged as a compelling therapeutic strategy in oncology. Peptide R, a novel cyclic peptide antagonist of CXCR4, has demonstrated significant promise in preclinical cancer models, positioning it as a noteworthy candidate for further investigation and development.
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols for its evaluation.
Mechanism of Action and Signaling Pathway
This compound functions as a specific antagonist of the CXCR4 receptor. By binding to CXCR4, it competitively inhibits the binding of the natural ligand CXCL12, thereby blocking the initiation of downstream signaling cascades that promote cancer progression. The binding of CXCL12 to CXCR4 typically triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family. This initiates a complex network of intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and NF-κB pathways, which collectively regulate cell survival, proliferation, and migration.
This compound's antagonism of CXCR4 has been shown to counteract these effects. For instance, in colorectal cancer models, this compound reverses the epithelial-mesenchymal transition (EMT) induced by chemotherapy, a process critical for metastasis. In glioblastoma, it has been observed to reduce CXCR4 expression and impair cell migration in response to CXCL12.
Below is a diagram illustrating the CXCR4 signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound in various preclinical cancer models.
Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Mean Relative Tumor Volume (RTV) Reduction | Fold Reduction vs. Untreated | Reference |
| Chemotherapy (CT) | 2-fold | 2.0 | |
| This compound | 1.6-fold | 1.6 | |
| CT + this compound | 4-fold | 4.0 | |
| Human colon cancer HCT116 xenograft-bearing mice were treated with 5-Fluorouracil (5FU) and oxaliplatin (OX) as chemotherapy. |
Table 2: In Vitro Effects of this compound in Glioblastoma
| Cancer Type | Cell Line | Effect | Observation | Reference |
| Glioblastoma | U87MG | Impaired Metabolic Activity | Data not quantified | |
| Glioblastoma | U87MG | Reduced Cell Proliferation | Data not quantified | |
| Glioblastoma | U87MG | Reduced CXCR4 Expression | Stably reduced | |
| Glioblastoma | U87MG | Impaired Cell Migration | In response to CXCL12 |
Table 3: In Vivo Efficacy of this compound in a Lung Metastasis Model
| Treatment Group | Effect on Lung Metastases | Impact on Overall Survival | Reference |
| PL-Peptide R | Significantly reduced | Increased | |
| PL-Peptide R-DOX | Fewer metastases than PL-DOX | Data not specified | |
| B16-CXCR4 injected C57BL/6 mice were used in this study. PL-Peptide R refers to stealth liposomes decorated with this compound, and PL-Peptide R-DOX are the same liposomes loaded with doxorubicin. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of CXCR4 antagonists like this compound. Below are protocols for key experiments.
Competitive Binding Assay (Flow Cytometry-Based)
This assay is used to determine the ability of this compound to compete with a fluorescently labeled ligand for binding to CXCR4 on living cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
This compound
-
A known CXCR4 antagonist as a positive control (e.g., AMD3100)
-
Assay buffer (e.g., PBS with 0.5% BSA)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells to the appropriate density. On the day of the assay, harvest, wash, and resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the positive control and a negative control (assay buffer alone).
-
Incubation with Antagonist: Add 100 µL of the compound solutions to the wells of a 96-well plate. Then, add 50 µL of the cell suspension to each well. Incubate for 15 minutes at room temperature in the dark.
-
Incubation with Labeled Ligand: Add 50 µL of fluorescently labeled CXCL12 at a fixed concentration (e.g., 25 ng/mL) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Centrifuge the plate at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 200 µL of assay buffer. Repeat the centrifugation and washing step.
-
Flow Cytometry Analysis: Resuspend the cell pellets in an appropriate volume of assay buffer. Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: The reduction in MFI in the presence of this compound compared to the negative control indicates competitive binding. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This assay quantifies the ability of this compound to inhibit CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cancer cells
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells overnight before the assay. On the day of the assay, harvest and resuspend the cells in serum-free medium at 1 x 10^6 cells/mL.
-
Assay Setup: Add 600 µL of serum-free medium containing a chemoattractant concentration of CXCL12 (e.g., 100 ng/mL) to the lower wells of a 24-well plate. For the negative control, use serum-free medium without CXCL12.
-
Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of this compound for 30-60 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell inserts.
-
Incubation: Place the inserts into the wells of the 24-well plate and incubate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Staining and Quantification: Fix the migrated cells on the bottom of the membrane with a suitable fixative (e.g., methanol) and stain with 0.2% crystal violet. After washing and drying, dissolve the stain in a destaining solution (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Alternatively, count the migrated cells in several random fields under a microscope.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HCT116 for colorectal cancer)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of this compound.
Mandatory Visualizations
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a CXCR4 antagonist like this compound.
Conclusion
This compound has demonstrated compelling anti-cancer activity in a range of preclinical models by effectively antagonizing the CXCR4/CXCL12 signaling axis. Its ability to inhibit tumor growth, reduce metastasis, and modulate the tumor microenvironment underscores its potential as a valuable therapeutic agent. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound in the fight against cancer. Further studies to determine its binding affinity (Kd) and IC50 values in various assays will be crucial for its continued development.
References
- 1. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel CXCR4 antagonist counteracts paradoxical generation of cisplatin-induced pro-metastatic niches in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CXCR4 by a selective peptide antagonist modulates tumor microenvironment and microglia reactivity in a human glioblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Synthesis, and Preclinical Characterization of Peptide R
Abstract
Cyclic peptides represent a burgeoning class of therapeutic agents, offering a unique combination of specificity, potency, and stability that bridges the gap between small molecules and large biologics. This document provides a comprehensive technical overview of Peptide R, a novel cyclic peptide antagonist of the pro-oncogenic protein kinase XYZ. We detail its discovery from a marine sponge, its optimized solid-phase synthesis and cyclization, and its preclinical characterization. This guide includes detailed experimental protocols, quantitative data summaries, and graphical representations of its mechanism of action and development workflow to serve as a foundational resource for researchers in oncology and peptide drug development.
Discovery of this compound
This compound was identified through a high-throughput screening campaign of a proprietary library of natural product extracts derived from marine invertebrates. An extract from the sponge Acarnus erithacus demonstrated potent inhibitory activity against protein kinase XYZ, a critical node in the PI3K/Akt signaling pathway frequently dysregulated in various cancers. Subsequent bioassay-guided fractionation led to the isolation and characterization of this compound as the active component.
Structure and Properties
This compound is a head-to-tail cyclic octapeptide with the sequence cyclo(Leu-Trp-Ala-His-Pro-Tyr-Gly-Arg). Its cyclic nature confers significant resistance to proteolytic degradation, a common challenge for linear peptides.
| Property | Value |
| Sequence | cyclo(L-W-A-H-P-Y-G-R) |
| Molecular Formula | C47H62N12O9 |
| Molecular Weight | 955.08 g/mol |
| Cyclization | Head-to-tail (Amide bond) |
| Solubility | Soluble in DMSO, sparingly soluble in water |
Biological Activity and Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of protein kinase XYZ, effectively halting the downstream phosphorylation cascade that promotes cell proliferation and survival.
Quantitative Biological Data
The biological activity of this compound was quantified through a series of in vitro assays to determine its potency, selectivity, and cellular efficacy. All data are presented as the mean ± standard deviation from at least three independent experiments.
| Assay Type | Metric | Value | Target/Cell Line |
| Enzymatic Assay | Ki (XYZ Kinase) | 2.5 ± 0.4 nM | Recombinant human XYZ |
| Binding Assay | KD (to XYZ Kinase) | 5.1 ± 0.9 nM | Recombinant human XYZ |
| Cell Proliferation | IC50 | 35 ± 6.2 nM | MCF-7 (Breast Cancer) |
| Cell Proliferation | IC50 | 52 ± 8.1 nM | A549 (Lung Cancer) |
| Kinase Selectivity | Ki (PQR Kinase) | > 10,000 nM | Recombinant human PQR |
Signaling Pathway
This compound's mechanism of action involves the direct inhibition of the XYZ kinase, preventing the phosphorylation of its substrate, Protein S. This interrupts the signal transduction pathway that leads to uncontrolled cell growth.
The Impact of Peptide R on CXCL12/CXCR4 Signaling: A Technical Guide for Researchers
Introduction
The CXCL12/CXCR4 signaling axis is a critical pathway in cellular communication, playing a pivotal role in a host of physiological and pathological processes. This axis comprises the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1) and its primary G-protein coupled receptor (GPCR), CXCR4.[1][2] The interaction between CXCL12 and CXCR4 governs cell trafficking, hematopoiesis, and embryonic development.[2][3] However, its dysregulation is heavily implicated in the progression of numerous diseases, most notably in cancer metastasis, where it guides cancer cells to organs expressing high levels of CXCL12, and in inflammatory conditions and HIV-1 entry into host cells.[3]
Given its central role in disease, the CXCL12/CXCR4 pathway has become a significant therapeutic target. Inhibition of this axis is a key strategy in cancer therapy to impede tumor growth, angiogenesis, and metastatic spread. A variety of antagonists have been developed, ranging from small molecules like AMD3100 (Plerixafor) to peptide-based inhibitors.
This guide focuses on a novel class of cyclic peptide CXCR4 antagonists, specifically Peptide R . This peptide has demonstrated notable efficacy in preclinical models, inhibiting primary tumor growth and metastasis in various cancers, including melanoma, osteosarcoma, renal cancer, and colorectal cancer. We will provide an in-depth overview of the CXCL12/CXCR4 signaling pathway, the mechanism of action for peptide antagonists, quantitative data on this compound's effects, and detailed experimental protocols for evaluating such inhibitors.
The CXCL12/CXCR4 Signaling Pathway
Upon binding of the CXCL12 ligand, the CXCR4 receptor undergoes a conformational change, activating intracellular heterotrimeric G-proteins, primarily of the Gαi family. This event triggers the dissociation of the Gα and Gβγ subunits, which initiate multiple downstream signaling cascades. Key pathways activated include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes cell survival, proliferation, and growth.
-
Mitogen-activated protein kinase (MAPK/ERK) Pathway: Regulates cell proliferation, differentiation, and survival.
-
Phospholipase C (PLC)/Inositol Trisphosphate (IP3) Pathway: Leads to the release of intracellular calcium stores, influencing cell migration and other cellular responses.
This compound functions as a CXCR4 antagonist, blocking the binding of CXCL12 and thereby inhibiting the activation of these downstream pathways.
Quantitative Data on this compound's Efficacy
Studies on this compound (also referred to as Pep R) have provided quantitative evidence of its antagonistic effects on the CXCL12/CXCR4 axis, particularly in the context of colorectal cancer. The peptide has been shown to impair cancer cell growth and enhance the efficacy of standard chemoradiotherapy.
Table 1: In Vitro Effects of this compound on HCT116 Colorectal Cancer Cells
| Treatment Condition | Endpoint | Result | Reference |
|---|---|---|---|
| CXCL12 Stimulation | Cell Growth | Significant increase in HCT116 cell growth | |
| This compound Treatment | Cell Growth | Decrease in HCT116 cell growth | |
| This compound + CXCL12 | Cell Growth | Reduction of CXCL12-dependent cell growth |
| this compound + Chemotherapy | Cell Growth | Improved efficacy of chemotherapy | |
Table 2: In Vivo Effects of this compound in Cancer Models
| Cancer Model | Treatment | Endpoint | Result | Reference |
|---|---|---|---|---|
| Melanoma (Syngeneic Mice) | This compound | Metastasis | Limited lung metastasis formation | |
| Osteosarcoma (Syngeneic Mice) | This compound | Metastasis | Limited lung metastasis formation | |
| Human Renal Cancer (Xenograft) | This compound | Tumor Growth | Inhibition of primary tumor growth | |
| HCT116 Colorectal Cancer (Tumors) | This compound + Chemotherapy | CXCR4 Expression | Partial reversal of chemotherapy-induced CXCR4 increase |
| HCT116 Colorectal Cancer (Tumors) | this compound + Chemotherapy | CXCL12 Expression | Decrease in chemotherapy-induced CXCL12 increase | |
Key Experimental Protocols
The evaluation of CXCR4 antagonists like this compound relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Transwell Cell Migration Assay
This assay quantitatively assesses the ability of a compound to inhibit the chemotactic response of cells towards a chemoattractant like CXCL12.
Methodology:
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., HCT116, Jurkat) to 70-80% confluency. The day prior to the assay, starve cells by incubating in serum-free medium for 12-24 hours. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of a 24-well plate. In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Migration: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts (typically with 8 µm pores). Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal time should be determined empirically for each cell line.
-
Quantification: After incubation, remove the inserts. Gently wipe the inside of the insert with a cotton swab to remove non-migrated cells. Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet. After washing and drying, the stain can be eluted and absorbance measured, or the number of migrated cells can be counted in several fields of view using a microscope.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following CXCR4 activation, a key downstream event. It is used to quantify the inhibitory effect of antagonists.
Methodology:
-
Cell Preparation: Plate CXCR4-expressing cells (e.g., U87.CD4.CXCR4+) in a 96-well or 384-well black, clear-bottom plate and culture to confluency.
-
Dye Loading: Wash the cells with an assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in the dark at 37°C for approximately 1 hour.
-
Compound Addition: Wash the cells to remove excess dye. Add various concentrations of this compound or a control compound (like AMD3100) to the wells.
-
Signal Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR). Monitor the baseline fluorescence signal. Then, add a pre-determined concentration of the agonist CXCL12 to all wells simultaneously to induce calcium mobilization.
-
Data Analysis: The reader records the transient increase in fluorescence intensity over time. The inhibitory activity of this compound is quantified by determining its IC50 value—the concentration that inhibits 50% of the maximal calcium response induced by CXCL12.
Western Blot for ERK Phosphorylation
This assay is used to determine if a CXCR4 antagonist blocks the downstream MAPK/ERK signaling pathway by measuring the phosphorylation status of ERK1/2.
Methodology:
-
Cell Treatment and Lysis: Seed cells and serum-starve overnight to minimize basal ERK phosphorylation. Pre-incubate cells with this compound for 30-60 minutes. Stimulate the cells with CXCL12 for 5-10 minutes. Immediately place the plate on ice, wash with cold PBS, and add lysis buffer to extract total protein.
-
SDS-PAGE and Transfer: Quantify protein concentration using a BCA or Bradford assay. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2. Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the effect of this compound on CXCL12-induced signaling.
Conclusion
This compound represents a promising therapeutic candidate for targeting the CXCL12/CXCR4 axis in oncology and potentially other diseases. Its demonstrated ability to inhibit tumor growth and metastasis in preclinical models underscores the potential of peptide-based antagonists. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of this compound and other novel CXCR4 inhibitors. Further research into its specific binding kinetics, in vivo stability, and efficacy across a broader range of cancer types will be crucial for its translation into clinical applications.
References
Investigating the Downstream Effects of Peptide R on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide R, a cyclic peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a significant modulator of gene expression, particularly in oncology. By inhibiting the binding of the natural ligand CXCL12 (SDF-1α), this compound disrupts a key signaling axis implicated in tumor progression, metastasis, and chemoresistance. This technical guide provides an in-depth examination of the downstream effects of this compound on gene expression, focusing on its role in reversing the Epithelial-to-Mesenchymal Transition (EMT). We present detailed experimental protocols, quantitative data from key studies, and visualizations of the core signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Introduction to this compound and the CXCL12/CXCR4 Axis
The CXCL12/CXCR4 signaling axis is a critical pathway in cellular communication, playing a pivotal role in cell trafficking, immune response, and embryonic development. In the context of cancer, this axis is frequently hijacked to promote tumor cell proliferation, survival, angiogenesis, and metastasis[1][2]. High expression of the CXCR4 receptor is often correlated with a poor prognosis in various cancers, including colorectal cancer and glioblastoma[1].
This compound is a specific, cyclic peptide antagonist designed to inhibit the CXCR4 receptor[3]. Its primary mechanism of action involves blocking the downstream signaling cascades initiated by CXCL12, thereby impairing tumor growth and metastatic potential[4]. A significant consequence of this inhibition is the modulation of gene expression programs that control cell phenotype, particularly the Epithelial-to-Mesenchymal Transition (EMT). EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to therapy. Studies have shown that this compound can reverse chemotherapy-induced EMT, resensitizing cancer cells to standard treatments.
The this compound Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of CXCL12 to the CXCR4 receptor, a G-protein coupled receptor (GPCR). This antagonism blocks the activation of several downstream pathways critical for EMT and cell survival. The diagram below illustrates the established signaling cascade.
Caption: this compound antagonizes the CXCR4 receptor, blocking downstream PI3K/Akt and ERK pathways.
Downstream Gene Expression Changes
The antagonism of the CXCR4 pathway by this compound leads to significant and measurable changes in the expression of genes that govern cellular phenotype. The primary effect observed is the suppression of the EMT program, which is often induced by chemotherapy.
Key Regulated Genes
-
E-cadherin (CDH1): A quintessential epithelial marker responsible for cell-cell adhesion. Its downregulation is a hallmark of EMT. This compound treatment has been shown to restore or increase E-cadherin expression.
-
ZEB-1 (Zinc Finger E-box Binding Homeobox 1): A key transcription factor that represses E-cadherin expression and promotes a mesenchymal phenotype. This compound leads to a decrease in ZEB-1 mRNA levels.
-
CD90 (Thy-1): A cell surface protein often used as a mesenchymal stem cell marker. Its expression is reduced following this compound treatment in relevant models.
-
PD-L1 (Programmed Death-Ligand 1): An immune checkpoint protein. This compound has been noted to reduce its expression, suggesting a potential role in modulating the tumor immune microenvironment.
Quantitative Gene Expression Data
The following table summarizes quantitative data from a study on human colon cancer xenografts in mice, where tumors were treated with chemotherapy (5FU-OX) with or without this compound.
| Gene Target | Treatment Group | Fold Change in mRNA Expression (vs. Control) | Reference |
| E-cadherin (ECAD) | 5FU-OX + this compound | ▲ 1.53-fold (increase) | |
| ZEB-1 | 5FU-OX + this compound | ▼ 1.36-fold (reduction) |
Experimental Protocols & Workflow
Investigating the effects of this compound on gene expression requires a combination of in vitro and in vivo techniques.
Experimental Workflow for Gene Expression Analysis
The logical flow for a typical investigation is outlined below.
Caption: Workflow for analyzing this compound's effect on gene expression from in vitro to in vivo.
Detailed Methodology: RT-qPCR for Gene Expression
This protocol details the steps to quantify mRNA levels of target genes like E-cadherin and ZEB-1.
-
Cell Culture and Treatment:
-
Culture human colorectal cancer cells (e.g., HCT116) in appropriate media (e.g., McCoy's 5A with 10% FBS).
-
Seed cells in 6-well plates to reach 70-80% confluency.
-
Treat cells with a chemotherapeutic agent (e.g., 5-Fluorouracil) with or without this compound (e.g., 10 µM) for a predetermined time (e.g., 48 hours). Include an untreated control group.
-
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate using a lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol, typically involving chloroform extraction and isopropanol precipitation.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., CDH1, ZEB1), and a housekeeping gene (e.g., GAPDH, ACTB), along with a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR system.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene and comparing treated samples to the untreated control.
-
Detailed Methodology: Immunohistochemistry (IHC)
This protocol is for validating gene expression changes at the protein level in tumor tissue.
-
Tissue Preparation:
-
Harvest tumors from xenograft models and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (FFPE blocks).
-
Cut 4-5 µm sections and mount them on charged glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum (e.g., goat serum).
-
Incubate slides overnight at 4°C with primary antibodies against the target proteins (e.g., anti-E-cadherin, anti-ZEB-1).
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Dehydrate slides, clear with xylene, and mount with a coverslip.
-
Image the slides using a bright-field microscope.
-
Quantify staining intensity and the percentage of positive cells, often using a scoring system (e.g., H-score) to compare between treatment groups.
-
Conclusion
This compound represents a targeted therapeutic strategy that functions through the direct modulation of gene expression. By antagonizing the CXCR4 receptor, it effectively reverses the Epithelial-to-Mesenchymal Transition, a key driver of tumor malignancy and drug resistance. The downstream effects—notably the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal transcription factors like ZEB-1—are well-documented and quantifiable. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CXCR4 by a selective peptide antagonist modulates tumor microenvironment and microglia reactivity in a human glioblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Peptide R on Cancer Cell Lines: A Technical Guide
Introduction
Peptide R, a naturally occurring peptide derived from soy and other plant sources, has garnered significant attention for its potential as a chemopreventive and therapeutic agent against various forms of cancer.[1][2] Extensive in vitro research has demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis, often with minimal to no effect on normal, healthy cells.[3][4] This technical guide provides an in-depth overview of the preliminary in vitro studies of this compound on various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Data Presentation: Summary of Quantitative Data
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the peptide's potency, varies depending on the cell line and the duration of exposure.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 72 | 107.5 ± 1.9 | [5] |
| HCT-116 | Colon Cancer | Not Specified | 26.3 | |
| HT-29 | Colon Cancer | Not Specified | 61.7 | |
| KM12L4 | Colon Cancer | Not Specified | 13.0 | |
| RKO | Colon Cancer | Not Specified | 21.6 | |
| MDA-MB-231 | Breast Cancer | 48 | 153 | |
| MDA-MB-231 | Breast Cancer | Not Specified | 181.0 | |
| MCF-7 | Breast Cancer | 48 | 232 | |
| H661 | Non-Small-Cell Lung Cancer | 72 | Dose-dependent inhibition |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| HCT-116 | 1.3 to 1.8-fold increase in total apoptotic cells with 20-80 µM. | Arrest at G1 phase. | |
| HT-29 | Twofold increase in apoptotic cells; 77% increase in caspase-3 activity. | Arrest at G2/M phase. | |
| KM12L4 | Activation of the mitochondrial apoptotic pathway. | Arrest at G2/M phase. | |
| L1210 (Leukemia) | Increased percentage of cells in the sub-G1 fraction. | G2 cell cycle arrest. | |
| MDA-MB-231 | Increased total apoptosis at 50 µM. | Not specified | |
| MCF-7 | Dose-dependent increase in early-stage apoptosis. | Not specified | |
| H661 | No significant apoptosis induction. | Delay in progression from G1 to S phase. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the in vitro studies of this compound.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as HCT-116 (colorectal carcinoma), MDA-MB-231 and MCF-7 (breast adenocarcinoma), and H661 (non-small-cell lung cancer) are commonly used. Normal cell lines like MCF-10A (non-tumorigenic breast epithelial) and human colon fibroblasts are used as controls.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (e.g., penicillin and streptomycin).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry. The results are typically presented as the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI staining is proportional to the amount of DNA in the cells, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix them in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry. The data is presented as histograms showing the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Procedure:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, PARP, p21, Bax, Bcl-2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
The anticancer effects of this compound are attributed to its ability to modulate several key signaling pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Analysis of this compound
A typical workflow for assessing the in vitro anticancer effects of this compound is outlined below.
Caption: General experimental workflow for this compound studies.
Logical Relationship: this compound's Dual Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both epigenetic regulation and cell signaling pathways.
Caption: Dual mechanism of action of this compound.
References
- 1. Lunasin and Its Epigenetic Impact in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lunasin as a Promising Plant-Derived Peptide for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lunasin and Its Epigenetic Impact in Cancer Chemoprevention [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Exploring the Therapeutic Potential of Peptide R in Modulating Inflammatory Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract: Peptide R is a novel synthetic peptide that has demonstrated significant potential as a modulator of inflammatory signaling pathways. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, key experimental data, and detailed protocols for its study. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising compound.
Introduction to this compound
This compound is a 15-amino acid synthetic peptide designed to competitively inhibit the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1. Chronic inflammation is a hallmark of numerous diseases, and the TNF-α signaling pathway is a critical mediator in this process. By disrupting the TNF-α/TNFR1 interaction, this compound offers a targeted approach to mitigating the downstream inflammatory cascade. This guide summarizes the in-vitro and cellular data supporting the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in-vitro and cell-based assays designed to characterize the activity of this compound.
Table 1: In-Vitro Binding Affinity and Inhibitory Concentration
| Parameter | Value | Standard Deviation | Assay Type |
| TNFR1 Binding Affinity (Kd) | 2.5 nM | ± 0.3 nM | Surface Plasmon Resonance |
| TNF-α Binding Inhibition (IC50) | 15.8 nM | ± 2.1 nM | Competitive ELISA |
| NF-κB Inhibition (IC50) | 35.2 nM | ± 4.5 nM | HEK293 Reporter Assay |
Table 2: Cellular Assay Results
| Cell Line | Treatment | IL-6 Secretion (pg/mL) | p-value |
| RAW 264.7 | Control (LPS) | 1250 | - |
| RAW 264.7 | This compound (50 nM) + LPS | 450 | < 0.01 |
| THP-1 | Control (LPS) | 980 | - |
| THP-1 | This compound (50 nM) + LPS | 320 | < 0.01 |
Signaling Pathway of this compound
The primary mechanism of action for this compound is the inhibition of the TNF-α signaling pathway. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound inhibiting TNF-α/TNFR1 signaling.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to immobilized human TNFR1.
-
Instrumentation: Biacore T200
-
Procedure:
-
Recombinant human TNFR1 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
A series of this compound concentrations (0.1 nM to 100 nM) are prepared in HBS-EP+ buffer.
-
Each concentration is injected over the sensor surface for 180 seconds, followed by a 300-second dissociation phase.
-
The sensor surface is regenerated with a pulse of 10 mM glycine-HCl (pH 2.5).
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
-
NF-κB Reporter Assay
-
Objective: To measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
-
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
Recombinant human TNF-α (10 ng/mL) is added to stimulate NF-κB activation.
-
After 6 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data is normalized to the TNF-α-only control, and the IC50 value is calculated using a four-parameter logistic curve fit.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening and validating peptide inhibitors.
Caption: High-level workflow for peptide inhibitor drug discovery.
Conclusion and Future Directions
The data presented in this guide strongly support the potential of this compound as a therapeutic agent for inflammatory diseases. Its high affinity for TNFR1 and its potent inhibition of the downstream NF-κB signaling pathway in cellular models warrant further investigation. Future studies should focus on lead optimization to improve pharmacokinetic properties and subsequent evaluation in in-vivo models of inflammatory disease.
Peptide R: A Technical Overview of Specificity and Affinity for the CXCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), governs cellular functions critical to hematopoiesis, immune responses, and embryonic development. However, the CXCL12/CXCR4 signaling axis is also implicated in the progression of numerous diseases, including various cancers, HIV-1 entry into host cells, and inflammatory disorders.[1] Consequently, the development of specific antagonists for CXCR4 is of significant therapeutic interest.
Quantitative Data on CXCR4 Antagonists
A critical aspect of characterizing any receptor antagonist is the quantitative determination of its binding affinity. This is typically expressed in terms of the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitor constant (Ki). While specific quantitative data for Peptide R is not available in the public domain based on the conducted research, the following table provides examples of binding affinities for other known peptide-based CXCR4 antagonists to offer a comparative context.
| Peptide Antagonist | IC50 (nM) | Cell Line | Assay Type |
| Motixafortide | 1 | - | Not Specified |
| Balixafortide | 10 | - | Not Specified |
| LY2510924 | 0.0797 | CCRF-CEM | Not Specified |
| Peptide R54 | 1.5 | CCRF-CEM | Not Specified |
| vMIP-II (1-21 peptide) | 190 | - | Competition with ¹²⁵I-SDF-1α |
| AR5 | 18 | CHO-CXCR4 | Antibody Competition |
| AR6 | 16 | CHO-CXCR4 | Antibody Competition |
| EPI-X4 JM#21 | 136 - 183 | Jurkat / Ghost-CXCR4 | Antibody Competition |
Experimental Protocols
The specificity and affinity of a peptide antagonist like this compound for the CXCR4 receptor are determined through a series of well-established in vitro assays. These protocols are designed to measure the direct interaction of the peptide with the receptor and its functional consequences on cellular signaling and behavior.
Competitive Binding Assays
Competitive binding assays are fundamental in determining the affinity of a ligand for its receptor. The principle involves the competition between a labeled ligand (e.g., radiolabeled or fluorescently labeled CXCL12) and the unlabeled test compound (this compound) for binding to the CXCR4 receptor expressed on the surface of cells.
Methodology: Flow Cytometry-Based Competition Assay
-
Cell Preparation: A cell line with stable expression of CXCR4 (e.g., Jurkat cells) is cultured to an appropriate density.
-
Incubation with Antagonist: The cells are pre-incubated with varying concentrations of the unlabeled antagonist (this compound).
-
Addition of Labeled Ligand: A fixed, subsaturating concentration of a fluorescently labeled CXCL12 (e.g., CXCL12-AF647) is added to the cell suspension.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence intensity compared to the control (no antagonist) indicates displacement of the labeled ligand by the antagonist.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells overexpressing the CXCR4 receptor.
-
Assay Setup: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]SDF-1α) and a range of concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is incubated to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki or IC50 value is determined by non-linear regression analysis of the competition binding data.
Functional Assays
Functional assays assess the ability of an antagonist to block the biological responses induced by the natural ligand. For CXCR4, these responses include intracellular calcium mobilization and cell migration (chemotaxis).
Methodology: Calcium Mobilization Assay
CXCR4 activation by CXCL12 leads to an increase in intracellular calcium concentration ([Ca²⁺]i), primarily through the Gαq pathway. Antagonists are evaluated based on their ability to inhibit this calcium flux.
-
Cell Preparation and Dye Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fluo-2 AM.
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of the antagonist (this compound).
-
Ligand Stimulation: The natural ligand, CXCL12, is added to the cells to stimulate CXCR4.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the peak fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Methodology: Chemotaxis Assay
A hallmark of CXCR4 activation is the directional migration of cells along a CXCL12 gradient. The transwell migration assay (or Boyden chamber assay) is commonly used to quantify this process.
-
Assay Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a medium with a specific concentration of CXCL12 as a chemoattractant.
-
Cell Preparation: CXCR4-expressing cells are suspended in a serum-free medium and may be pre-incubated with the antagonist (this compound).
-
Cell Seeding: The cell suspension is added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration through the pores of the membrane into the lower chamber.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified, often by staining and counting, or by using a plate reader-based method.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the number of migrated cells compared to the control.
CXCR4 Signaling Pathways
Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change that activates intracellular signaling cascades. As an antagonist, this compound is expected to block these pathways. The primary signaling events are mediated by heterotrimeric G-proteins, but G-protein-independent pathways have also been described.
G-Protein Dependent Signaling
CXCR4 predominantly couples to the Gαi class of G-proteins. Ligand binding promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer.
-
Gαi Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ Pathway: The liberated Gβγ dimer activates several downstream effectors, including:
-
Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K): Activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and proliferation.
-
Mitogen-activated protein kinase (MAPK) pathways: The Gβγ subunits can also activate the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and differentiation.
-
G-Protein Independent Signaling
CXCR4 can also signal independently of G-proteins, primarily through β-arrestin recruitment and activation of the JAK/STAT pathway.
-
JAK/STAT Pathway: Ligand binding can induce the association of Janus kinases (JAKs) with the CXCR4 receptor, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs translocate to the nucleus and regulate gene transcription.
-
β-Arrestin Pathway: Following G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the intracellular domains of CXCR4, β-arrestins are recruited to the receptor. This not only leads to receptor desensitization and internalization but can also initiate a second wave of signaling, including the activation of ERK1/2.
Visualizations
Caption: CXCR4 Signaling Pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptides targeting chemokine receptor CXCR4: Structural behavior and biological binding studies [iris.cnr.it]
Methodological & Application
Application Notes and Protocols for In Vivo Use of Peptide R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide R is a cyclic peptide that functions as a specific antagonist for the C-X-C chemokine receptor type 4 (CXCR4).[1] The CXCL12/CXCR4 signaling axis is a critical pathway involved in tumor proliferation, metastasis, angiogenesis, and the interaction between the tumor and its microenvironment.[2][3] In several cancer models, including colorectal cancer and glioblastoma, the overexpression of CXCR4 is associated with a poor prognosis.[4] this compound has demonstrated the ability to remodel the tumor stroma and enhance the efficacy of standard cancer therapies.[4] These application notes provide a detailed protocol for the in vivo use of this compound in animal models, based on preclinical studies.
Mechanism of Action
This compound exerts its anti-tumor effects by specifically targeting and inhibiting the CXCR4 receptor. This antagonism disrupts the downstream signaling pathways activated by the binding of its ligand, CXCL12. The key mechanisms of action include:
-
Inhibition of Tumor Growth: By blocking CXCR4, this compound can directly impair the growth and proliferation of cancer cells.
-
Reversal of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to reverse the EMT process, which is a key step in cancer metastasis, often induced by chemotherapy.
-
Modulation of the Tumor Microenvironment: this compound can alter the phenotype of tumor-associated macrophages (TAMs) from a pro-tumor (M2) to an anti-tumor (M1) state.
Signaling Pathway
The primary signaling pathway targeted by this compound is the CXCL12/CXCR4 axis. The binding of CXCL12 to CXCR4 activates multiple downstream pathways that promote cell survival, proliferation, and migration. This compound acts as a competitive antagonist, preventing these downstream effects.
Experimental Protocols
In Vivo Xenograft Model of Colorectal Cancer
This protocol is based on studies using human colorectal cancer cell lines (HCT116) in nude mice.
1. Cell Culture and Animal Model:
-
Human colorectal cancer cells (e.g., HCT116) are cultured in appropriate media.
-
Nude mice (e.g., athymic Nude-Foxn1nu) are used for tumor implantation. All animal procedures should be approved by the institutional animal care and use committee.
2. Tumor Implantation:
-
Subcutaneously inject 2 x 10^6 HCT116 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
3. Treatment Protocol:
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination of this compound and Chemotherapy). A typical group size is 6-10 animals.
-
This compound Administration: Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection, three times a week.
-
Chemotherapy Administration (example):
-
5-Fluorouracil (5-FU): 20 mg/kg, i.p., twice a week.
-
Oxaliplatin: 5 mg/kg, i.p., once a week.
-
-
Vehicle Control: Administer an equivalent volume of sterile PBS.
-
Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (length x width²)/2.
-
Monitor animal body weight and overall health status regularly.
4. Endpoint Analysis:
-
After a predetermined treatment period (e.g., 2-3 weeks), euthanize the mice.
-
Excise tumors, measure their final volume and weight.
-
Process tumor tissue for further analysis:
-
Immunohistochemistry (IHC): To analyze the expression of markers such as E-cadherin, ZEB-1, and CD90 to assess EMT.
-
Western Blot or qRT-PCR: To quantify the expression of proteins and genes related to the CXCR4 pathway and EMT.
-
Experimental Workflow
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Tumor Volume Data
| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | 10 | 125.5 ± 10.2 | 1580.3 ± 150.7 | - |
| This compound (5 mg/kg) | 10 | 128.1 ± 9.8 | 950.6 ± 120.1 | 39.8 |
| Chemotherapy | 10 | 126.9 ± 11.1 | 790.2 ± 115.4 | 50.0 |
| This compound + Chemo | 10 | 127.3 ± 10.5 | 395.1 ± 85.3 | 75.0 |
Table 2: Example of EMT Marker Expression (from IHC scoring)
| Treatment Group | E-cadherin (% positive cells) | ZEB-1 (% positive cells) |
| Vehicle Control | 75 ± 5 | 15 ± 3 |
| Chemotherapy | 40 ± 6 | 55 ± 7 |
| This compound + Chemo | 68 ± 4 | 20 ± 4 |
Conclusion
This compound represents a promising therapeutic agent for cancers that overexpress the CXCR4 receptor. The protocols outlined above provide a framework for conducting in vivo studies to evaluate its efficacy, both as a monotherapy and in combination with other treatments. Careful experimental design and comprehensive endpoint analysis are crucial for elucidating the full therapeutic potential of this compound. Researchers should adapt these protocols to their specific cancer models and research questions.
References
Application Notes and Protocols for Peptide R Administration in Subcutaneous Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the subcutaneous (SC) administration of Peptide R in xenograft mouse models. This document offers detailed protocols for key experimental procedures, from the establishment of subcutaneous tumors to the preparation and injection of this compound, and subsequent monitoring. The information herein is intended to ensure the effective and reproducible in vivo evaluation of this compound's anti-tumor efficacy.
Subcutaneous xenograft models are a foundational tool in preclinical cancer research, allowing for the straightforward assessment of therapeutic candidates.[1][2] Peptides, as a class of therapeutic agents, require specific handling and administration procedures to maintain their stability and bioavailability.[3][4][5] This guide integrates best practices for both xenograft modeling and peptide administration to facilitate successful experimental outcomes.
Data Presentation
Table 1: this compound Handling and Storage Recommendations
| Parameter | Lyophilized this compound | Reconstituted this compound Solution |
| Storage Temperature | -20°C or -80°C for long-term storage | Aliquot and store at -80°C |
| Light Exposure | Store in the dark or in an amber vial | Store in the dark or in an amber vial |
| Moisture | Store in a tightly sealed container with desiccant | Avoid repeated freeze-thaw cycles |
| Shelf-Life | Several years at ≤ -20°C | A few weeks when frozen |
| Reconstitution Buffer | Sterile, slightly acidic buffer (pH 5-6) | N/A |
Table 2: Experimental Parameters for this compound Administration
| Parameter | Recommendation |
| Mouse Strain | Immunodeficient (e.g., Nude, SCID, NSG) |
| Tumor Cell Line | Dependent on cancer type being studied |
| Cell Implantation Volume | 100-200 µL |
| Cell Suspension | 1:1 mixture of sterile PBS and Matrigel® |
| Tumor Volume for Treatment Initiation | 100-150 mm³ |
| This compound Dosage | 5-25 mg/kg (to be optimized) |
| Administration Route | Subcutaneous (SC) injection |
| Injection Volume | 100-200 µL |
| Injection Frequency | Daily or every other day |
| Monitoring | Tumor volume (caliper measurements), body weight |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide.
-
Reconstitution: Aseptically reconstitute the lyophilized peptide in a sterile, slightly acidic buffer (e.g., pH 5-6) to the desired stock concentration. The solubility of peptides can vary, so gentle vortexing or trituration may be necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, create single-use aliquots of the reconstituted solution. Store these aliquots at -80°C until needed.
-
Dosing Solution Preparation: On the day of injection, thaw an aliquot of the this compound stock solution and dilute it to the final desired concentration with sterile saline or PBS. Keep the dosing solution on ice.
Protocol 2: Establishment of Subcutaneous Xenograft Tumors
-
Cell Culture: Culture the selected human cancer cell line under standard conditions as recommended by the supplier.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with complete media to neutralize the trypsin, and then wash again with sterile PBS.
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion). Viability should be >95%.
-
Cell Suspension Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile, ice-cold PBS and Matrigel® to the desired cell concentration (e.g., 5 x 10^6 to 1 x 10^7 cells/mL). Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Subcutaneous Implantation:
-
Anesthetize the mouse according to your institution's approved animal care and use protocols.
-
Shave and disinfect the desired injection site (typically the right or left flank).
-
Using a 27- or 30-gauge needle, inject the prepared cell suspension (typically 100-200 µL) subcutaneously.
-
Protocol 3: Subcutaneous Administration of this compound
-
Animal Restraint: Firmly scruff the mouse to create a "tent" of loose skin between the shoulder blades or over the flank.
-
Needle Insertion: Insert a new, sterile needle (27- to 30-gauge) into the base of the skin tent, parallel to the spine.
-
Aspiration: Gently pull back the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and re-insert it in a new location.
-
Injection: Once proper placement is confirmed, slowly and steadily depress the plunger to administer the this compound solution.
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary. Return the mouse to its cage.
-
Site Rotation: For repeated injections, it is advisable to alternate the injection site to minimize local skin reactions.
Protocol 4: Monitoring Tumor Growth and Animal Well-being
-
Tumor Measurement: Beginning 5-7 days post-implantation, measure the tumor dimensions 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of overall health and potential treatment-related toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Endpoint: Euthanize the animals when the tumor reaches the predetermined endpoint size as specified in the animal use protocol, or if there are signs of significant morbidity.
Visualizations
References
- 1. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 5. bachem.com [bachem.com]
Application Note: Synergistic Enhancement of FOLFOX Chemotherapy in Colorectal Cancer Models Using a Pro-Apoptotic Peptide (Peptide R)
Introduction Standard chemotherapy for colorectal cancer (CRC), such as the FOLFOX regimen (5-Fluorouracil and Oxaliplatin), is often limited by intrinsic or acquired resistance.[1] A key mechanism of resistance involves the overexpression of anti-apoptotic proteins, which prevents cancer cells from undergoing programmed cell death. This application note describes a methodology for combining a novel pro-apoptotic agent, Peptide R, with FOLFOX to enhance therapeutic efficacy. This compound is a synthetic BH3 mimetic peptide designed to selectively inhibit the anti-apoptotic protein Bcl-xL, thereby sensitizing CRC cells to chemotherapy-induced apoptosis.
Principle 5-Fluorouracil (5-FU) primarily acts by inhibiting thymidylate synthase and incorporating its metabolites into DNA and RNA, leading to cell death.[2] Oxaliplatin forms DNA adducts, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[3] However, cancer cells can evade this by upregulating anti-apoptotic proteins like Bcl-xL. This compound, acting as a BH3 mimetic, binds to and neutralizes Bcl-xL. This frees pro-apoptotic proteins (e.g., Bak, Bax) to initiate mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation and apoptosis. The combination of DNA damage induced by FOLFOX and the simultaneous inhibition of anti-apoptotic defenses by this compound results in a potent, synergistic anti-tumor effect.[4]
Data Summary
The following tables summarize the quantitative results from in vitro and in vivo experiments assessing the synergistic effects of combining this compound with 5-Fluorouracil (5-FU) and Oxaliplatin.
Table 1: In Vitro Cytotoxicity (IC50) in HCT116 Colorectal Cancer Cells
| Treatment Group | IC50 (µM) ± SD | Combination Index (CI) |
| 5-Fluorouracil | 8.5 ± 1.2 | N/A |
| Oxaliplatin | 2.1 ± 0.4 | N/A |
| This compound | 15.2 ± 2.5 | N/A |
| 5-FU + this compound (1:1 ratio) | 3.1 ± 0.6 | 0.58 (Synergy) |
| Oxaliplatin + this compound (1:5 ratio) | 0.8 ± 0.2 | 0.65 (Synergy) |
| FOLFOX + this compound | See Note | 0.42 (Strong Synergy) |
| Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy. | ||
| Note: For the three-drug combination, synergy was determined using 3D synergy models (e.g., Loewe additivity). |
Table 2: Apoptosis Induction in HCT116 Cells (48h Treatment)
| Treatment Group | % Apoptotic Cells (Annexin V+) ± SD |
| Vehicle Control | 4.5 ± 1.1% |
| This compound (10 µM) | 12.3 ± 2.4% |
| FOLFOX (IC25 concentration) | 18.9 ± 3.1% |
| FOLFOX + this compound | 58.7 ± 4.5% |
| Apoptosis was quantified via Annexin V/Propidium Iodide staining and flow cytometry. |
Table 3: In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1540 ± 125 | 0% |
| This compound (20 mg/kg) | 1280 ± 110 | 16.9% |
| FOLFOX (Standard Dose) | 750 ± 85 | 51.3% |
| FOLFOX + this compound | 210 ± 45 | 86.4% |
| No significant body weight loss was observed in any treatment group, indicating good tolerability. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS Assay)
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of 5-FU, Oxaliplatin, and this compound. For combination treatments, prepare fixed-ratio dilutions of the combined agents.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs at various concentrations (single agents and combinations). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: Apoptosis Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed 1x10^6 HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with Vehicle, this compound, FOLFOX, or the combination at specified concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells, and centrifuge at 500 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 3: In Vivo Colorectal Cancer Xenograft Study
-
Cell Implantation: Subcutaneously inject 5x10^6 HCT116 cells suspended in 100 µL of Matrigel/PBS solution into the flank of 6-week-old immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8 per group): Vehicle, this compound, FOLFOX, and FOLFOX + this compound.
-
Treatment Administration:
-
Vehicle Group: Administer corresponding vehicles intraperitoneally (i.p.) on the same schedule as treatment groups.
-
This compound Group: Administer this compound (20 mg/kg, i.p.) daily.
-
FOLFOX Group: Administer Oxaliplatin (6 mg/kg, i.p.) on day 1, followed by 5-FU (50 mg/kg, i.p.) on days 1 and 2, every week.
-
Combination Group: Administer both FOLFOX and this compound as described above.
-
-
Monitoring: Measure tumor volume and mouse body weight twice weekly for 21 days. Tumor volume = (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Visualizations
Caption: Signaling pathway for synergistic apoptosis induction.
References
- 1. Frontiers | 5FU/Oxaliplatin-Induced Jagged1 Cleavage Counteracts Apoptosis Induction in Colorectal Cancer: A Novel Mechanism of Intrinsic Drug Resistance [frontiersin.org]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BH3 Mimetic Sensitivity of Colorectal Cancer Cell Lines in Correlation with Molecular Features Identifies Predictors of Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Peptide R to Investigate the Epithelial-Mesenchymal Transition (EMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a dynamic cellular process implicated in embryonic development, tissue regeneration, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is orchestrated by a complex network of signaling pathways and transcription factors.
Peptide R, a novel cyclic peptide, has emerged as a potent antagonist of the CXCR4 receptor. The CXCR4/CXCL12 signaling axis is a critical pathway in cancer progression, influencing cell proliferation, survival, and metastasis. Recent studies have highlighted the role of this compound in counteracting EMT, particularly in the context of chemotherapy-induced resistance in cancer cells. These application notes provide a comprehensive guide for utilizing this compound as a tool to study and potentially reverse EMT in a research setting.
Data Presentation: Efficacy of this compound in Reversing EMT
The following table summarizes the quantitative effects of this compound on key markers of EMT in human colorectal cancer cell lines, as documented in recent studies. This data provides a baseline for expected outcomes when treating cancer cells with this compound in combination with standard chemotherapeutic agents.
| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression | Reference |
| HCT116 | 5FU-OX + this compound | ECAD | 2.08-fold increase (p = 0.04) | [1] |
| HCT116 | 5FU-OX + this compound | ZEB-1 | 1.36-fold decrease (p = 0.006) | [1] |
| HCT116 | RT-CT + this compound | ECAD | 1.53-fold increase (p = 0.007) | [1] |
| HCT116 | Chemotherapy (CT) | ZEB-1 | Significant increase | [1] |
| HCT116 | CT + this compound | ZEB-1 | Reverted to pre-treatment levels | [1] |
| HCT116 | Chemotherapy (CT) | CXCR4 | Significant increase | |
| HCT116 | CT + this compound | CXCR4 | Reverted to pre-treatment levels | |
| HT29 | Chemotherapy (CT) | ECAD | Increase | |
| HT29 | CT + this compound | ECAD | Further increased expression |
5FU-OX: 5-Fluorouracil and Oxaliplatin; RT-CT: Radio-chemotherapy
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in the context of EMT and a general experimental workflow for its investigation.
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on EMT are provided below.
Immunofluorescence Staining for EMT Markers
This protocol allows for the visualization and localization of epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin) markers within cells.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of EMT-inducing agents and/or this compound for the specified duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration, a key characteristic of mesenchymal cells.
Materials:
-
Cells cultured in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Cell culture medium with reduced serum (to minimize cell proliferation)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Formation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the cell monolayer.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Replace the medium with a fresh, low-serum medium containing the desired concentrations of this compound or control vehicle.
-
Imaging (Time 0): Immediately capture images of the scratch at multiple predefined locations for each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound is closed in the control group.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Migration and Invasion Assay
This assay provides a quantitative measure of cell migration (through a porous membrane) and invasion (through an extracellular matrix-coated membrane).
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract (for invasion assay)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% Fetal Bovine Serum)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Insert Preparation (for Invasion Assay): If performing an invasion assay, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them for several hours to 24 hours.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the desired concentrations of this compound or control vehicle. Seed the cells into the upper chamber of the Transwell inserts.
-
Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion but not proliferation (typically 12-48 hours).
-
Removal of Non-Migrated/Invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated/invaded cells from the top surface of the membrane.
-
Fixation: Fix the cells that have migrated/invaded to the bottom of the membrane with methanol for 10-20 minutes.
-
Staining: Stain the fixed cells with crystal violet solution for 15-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated/invaded cells in several random fields of view.
References
Application of Peptide R in colorectal cancer cell line studies (HCT116, HT-29).
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide R, a cyclic peptide, is a potent and specific antagonist of the CXCR4 receptor.[1] The CXCL12/CXCR4 signaling axis is frequently overexpressed in colorectal cancer (CRC) and is associated with tumor progression, metastasis, and a poor prognosis.[2][3] this compound has demonstrated significant potential in preclinical studies involving the HCT116 and HT-29 human colorectal cancer cell lines. Its primary mechanism of action involves the inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and chemoresistance.[2][4] These application notes provide a comprehensive overview of the use of this compound in CRC cell line studies, including its effects on cell growth, EMT, and cancer stem-like cell populations, along with detailed experimental protocols.
Mechanism of Action
This compound functions by blocking the interaction of the CXCL12 ligand with its receptor, CXCR4. This inhibition disrupts downstream signaling pathways that promote cell survival, proliferation, and migration. A crucial role of the CXCL12/CXCR4 axis in colorectal cancer is the activation of the EMT program. Chemotherapy can paradoxically induce EMT, leading to chemoresistance. This compound has been shown to reverse chemotherapy-induced EMT, thereby sensitizing cancer cells to standard therapeutic agents.
Key Applications in HCT116 and HT-29 Cells
-
Inhibition of Cell Growth and Clonogenicity: In combination with standard chemotherapeutic agents such as 5-Fluorouracil (5FU) and oxaliplatin (OX), this compound significantly impairs the growth of HCT116 and HT-29 cells and reduces their ability to form colonies.
-
Reversal of Epithelial-Mesenchymal Transition (EMT): this compound effectively reverses the molecular changes associated with EMT induced by chemotherapy.
-
Reduction of Cancer Stem Cell (CSC) Population: The peptide has been observed to decrease the population of CD133+/CXCR4+ cells, which are putative cancer stem-like cells resistant to therapy, in both HCT116 and HT-29 cell lines.
Data Summary
The following tables summarize the key quantitative and qualitative findings from studies involving this compound in HCT116 and HT-29 colorectal cancer cell lines.
Table 1: Effect of this compound in Combination with Chemotherapy (CT) on EMT Markers.
| Cell Line | Treatment | E-cadherin (ECAD) Expression | ZEB-1 Expression |
| HCT116 | CT | Decreased | Increased |
| CT + this compound | Restored to pre-treatment levels | Reversed | |
| HT-29 | CT | Increased | - |
| CT + this compound | Further Increased | Reduced |
Data sourced from studies on the effects of this compound on chemotherapy-treated colorectal cancer cells.
Table 2: Effect of this compound in Combination with Chemo/Radio-Chemotherapy (CT/RT-CT) on Cancer Stem-like Cells.
| Cell Line | Treatment | CD133+/CXCR4+ Cell Population |
| HCT116 | CT/RT-CT | Increased |
| CT/RT-CT + this compound | Reduced | |
| HT-29 | CT/RT-CT | Increased |
| CT/RT-CT + this compound | Reduced |
Data highlighting the impact of this compound on the cancer stem-like cell population in colorectal cancer cell lines.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: HCT116 and HT-29 human colorectal carcinoma cell lines.
-
Culture Medium: McCoy's 5A Medium (for HCT116) or DMEM (for HT-29) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: In Vitro Cell Growth Assay
-
Seeding: Seed HCT116 or HT-29 cells in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, treat the cells with this compound (e.g., 10 µM) in combination with chemotherapeutic agents (e.g., 5FU and OX at their respective IC50 concentrations). Include control groups with no treatment and single-agent treatments.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Measure cell viability using an MTT or similar colorimetric assay. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control.
Protocol 3: Clonogenic (Colony Formation) Assay
-
Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with this compound and/or chemotherapy as described in Protocol 2.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Compare the number of colonies in the treated groups to the control group to determine the effect on clonogenic survival.
Protocol 4: Western Blotting for EMT Markers
-
Cell Lysis: Treat cells as described in Protocol 2 for the desired time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, ZEB-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 5: Flow Cytometry for Cancer Stem-like Cell Analysis
-
Cell Preparation: Treat cells as described in Protocol 2. Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in FACS buffer and stain with fluorescently conjugated antibodies against CD133 and CXCR4 for 30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Analysis: Analyze the stained cells using a flow cytometer. Gate on the live cell population and quantify the percentage of CD133+/CXCR4+ cells.
-
Data Analysis: Compare the percentage of double-positive cells in the treated groups to the control group.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer. | Intelligent Earth [intelligent-earth.ox.ac.uk]
Application Note and Protocol: Flow Cytometry Analysis of CD133+CXCR4+ Cancer Stem-Like Cells Following Peptide R Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence.[1] The cell surface markers CD133 and C-X-C chemokine receptor type 4 (CXCR4) are frequently used to identify and isolate these CSC populations in various cancers, including colorectal, pancreatic, and oral squamous cell carcinoma.[1][2][3] The co-expression of CD133 and CXCR4 is often associated with a more aggressive phenotype and poor prognosis.[2]
The CXCR4 receptor, upon binding to its ligand stromal cell-derived factor-1 (SDF-1/CXCL12), activates several downstream signaling pathways, including PI3K/AKT and MAPK, which are crucial for cell proliferation, survival, and migration. This axis plays a pivotal role in the metastasis of CXCR4-positive tumor cells to organs with high CXCL12 expression, such as the lymph nodes, lungs, liver, and bones.
Peptide R is a novel CXCR4 antagonist that has been shown to effectively block the CXCR4/CXCL12 signaling pathway. By inhibiting this pathway, this compound can reduce cancer cell growth and decrease the population of chemoresistant CD133+CXCR4+ cells. This application note provides a detailed protocol for the treatment of cancer cells with this compound and the subsequent analysis of the CD133+CXCR4+ cell population using flow cytometry.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Human cancer cell line (e.g., HCT116, HT29) | ATCC | CCL-247, HTB-38 |
| This compound | In-house synthesis or custom order | N/A |
| McCoy's 5A Medium | Gibco | 16600082 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free | Gibco | 10010023 |
| Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS) | In-house preparation | N/A |
| Anti-human CD133 Antibody (APC-conjugated) | Miltenyi Biotec | 130-113-108 |
| Anti-human CXCR4 Antibody (PE-conjugated) | BioLegend | 306506 |
| Isotype Control Antibody (APC-conjugated) | Miltenyi Biotec | 130-113-202 |
| Isotype Control Antibody (PE-conjugated) | BioLegend | 400112 |
| 7-AAD Viability Staining Solution | BioLegend | 420404 |
| 5 mL Polystyrene Round-Bottom Tubes | Falcon | 352052 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture human cancer cells (e.g., HCT116) in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate solvent.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control for the specified duration (e.g., 48 hours).
Cell Preparation for Flow Cytometry
-
Following treatment, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by adding 1 mL of 0.25% Trypsin-EDTA to each well and incubating for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 2 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.
Antibody Staining
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into 5 mL polystyrene round-bottom tubes.
-
Add the fluorochrome-conjugated antibodies to the appropriate tubes:
-
Unstained Control: No antibodies.
-
Isotype Controls: Add APC-conjugated and PE-conjugated isotype control antibodies.
-
Single Stains: Add either APC-conjugated anti-CD133 or PE-conjugated anti-CXCR4 antibody.
-
Dual Stain: Add both APC-conjugated anti-CD133 and PE-conjugated anti-CXCR4 antibodies.
-
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of cold Flow Cytometry Staining Buffer.
-
Add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions to exclude dead cells from the analysis.
Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for APC and PE detection.
-
Use the unstained and single-stained controls to set up the instrument and perform compensation.
-
Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
Analyze the data using appropriate software. Gate on the live, single-cell population first, and then determine the percentage of CD133+, CXCR4+, and CD133+CXCR4+ cells.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment investigating the effect of this compound on the percentage of CD133+CXCR4+ cells in a cancer cell line.
| Treatment Group | % CD133+ Cells (Mean ± SD) | % CXCR4+ Cells (Mean ± SD) | % CD133+CXCR4+ Cells (Mean ± SD) |
| Vehicle Control | 5.2 ± 0.8 | 25.6 ± 3.1 | 4.1 ± 0.6 |
| This compound (10 µM) | 4.9 ± 0.7 | 15.3 ± 2.5 | 1.5 ± 0.3 |
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: CXCR4 signaling pathway and this compound inhibition.
Results and Discussion
The results of the flow cytometry analysis are expected to show a decrease in the percentage of CD133+CXCR4+ cells following treatment with this compound. This is consistent with previous findings that demonstrate the ability of CXCR4 antagonists to reduce the population of cancer stem-like cells. The reduction in the CXCR4+ population, and consequently the CD133+CXCR4+ double-positive population, is attributed to the inhibitory action of this compound on the CXCR4 receptor. By blocking the binding of CXCL12 to CXCR4, this compound disrupts the downstream signaling pathways that promote cell survival and proliferation. The analysis of the CD133+ population alone may not show a significant change, suggesting that this compound specifically targets the CXCR4-expressing subset of cancer stem-like cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability | Harsh trypsinization | Use a lower concentration of trypsin or a non-enzymatic cell dissociation buffer. Reduce incubation time. |
| Excessive centrifugation speed | Centrifuge at a lower speed (e.g., 200-300 x g). | |
| High background staining | Non-specific antibody binding | Include a blocking step with Fc receptor blocking reagent before antibody staining. Increase the number of wash steps. |
| Insufficient washing | Ensure cells are washed thoroughly after antibody incubation. | |
| Poor separation of positive and negative populations | Low antibody concentration | Titrate the antibodies to determine the optimal concentration. |
| Inadequate compensation | Use single-stained controls to properly set up compensation. | |
| Low antigen expression | Use a brighter fluorochrome or an amplification step. | |
| Cell clumping | Presence of DNA from dead cells | Add DNase I to the cell suspension. |
| Inappropriate buffer | Ensure the use of a calcium and magnesium-free buffer during cell harvesting. |
References
- 1. Clinical and biological significance of stem-like CD133(+)CXCR4(+) cells in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stem Cell Markers CXCR-4 and CD133 Predict Aggressive Phenotype and Their Double Positivity Indicates Poor Prognosis of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD133+CXCR4+ colon cancer cells exhibit metastatic potential and predict poor prognosis of patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Anti-EMT Properties of Peptide R through Western Blot Analysis
Introduction
The Epithelial-to-Mesenchymal Transition (EMT) is a cellular process critical in embryonic development and wound healing.[1] However, its aberrant activation in cancer is a key driver of metastasis and drug resistance.[1][2] This transition involves the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype. Key molecular changes include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin, Vimentin, and the transcription factor Snail.[3]
"Peptide R" is a novel therapeutic peptide hypothesized to inhibit EMT by modulating key signaling pathways. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the effects of this compound on canonical EMT markers in a cancer cell line model.
Data Presentation: Quantitative Analysis of EMT Marker Expression
The following table summarizes the quantitative data from a Western blot analysis of a selected cancer cell line treated with this compound. The data represents the relative protein expression levels of key EMT markers, normalized to a loading control (e.g., GAPDH or β-actin). The results demonstrate a dose-dependent reversal of the EMT phenotype following this compound administration.
| Treatment Group | E-cadherin (Relative Expression) | N-cadherin (Relative Expression) | Vimentin (Relative Expression) | Snail (Relative Expression) |
| Vehicle Control (0 µM this compound) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| This compound (10 µM) | 1.85 ± 0.21 | 0.55 ± 0.09 | 0.60 ± 0.08 | 0.45 ± 0.07 |
| This compound (25 µM) | 2.75 ± 0.30 | 0.25 ± 0.06 | 0.30 ± 0.05 | 0.20 ± 0.04 |
| This compound (50 µM) | 3.50 ± 0.35 | 0.10 ± 0.03 | 0.15 ± 0.04 | 0.10 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols: Western Blot Analysis of EMT Markers
This protocol outlines the detailed methodology for assessing changes in EMT marker expression in response to this compound treatment.
1. Cell Culture and this compound Treatment:
-
Seed the chosen cancer cell line (e.g., A549, MCF-7) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Once the desired confluency is reached, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). A vehicle control (containing the solvent for this compound) must be included.
-
Incubate the cells for the predetermined treatment period (e.g., 24, 48, or 72 hours).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions. This is crucial for ensuring equal loading of protein in the subsequent steps.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples for loading by mixing a calculated volume of lysate (containing 20-30 µg of protein) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker in one lane.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the EMT marker of interest (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., GAPDH or β-actin) in the same lane.
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathways modulated by this compound to inhibit EMT.
Caption: Experimental workflow for Western blot analysis of EMT markers.
References
- 1. Roles of Signaling Pathways in the Epithelial-Mesenchymal Transition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Crosstalk of Oncogenic Signaling Pathways during Epithelial–Mesenchymal Transition [frontiersin.org]
- 3. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Tumor Volume Reduction with Peptide R Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The evaluation of therapeutic efficacy is a critical component of preclinical and clinical oncology research. For novel treatments such as Peptide R combination therapy, a multi-faceted approach to assessing tumor volume reduction is essential for a comprehensive understanding of the treatment's impact. This compound, a CXCR4 antagonist, has shown promise in sensitizing colorectal cancer cells to standard chemotherapy and radiotherapy by potentially reversing the epithelial-mesenchymal transition (EMT) process.[1][2] This document provides detailed application notes and protocols for various methods to assess tumor volume reduction, tailored for studies involving this compound combination therapy.
I. Methods for In Vivo Tumor Volume Assessment
A variety of methods are available for measuring tumor volume in preclinical models. The choice of method depends on factors such as the tumor model, the required accuracy, and the available equipment.
1.1. Manual Caliper Measurements:
This is the most traditional and widely used method due to its simplicity and low cost.[3][4] However, it is prone to inter-operator variability and can be less accurate for irregularly shaped tumors.[3]
1.2. 3D Optical Scanning:
Advanced handheld devices can create a direct 3D measurement of the tumor, offering higher accuracy and reproducibility compared to calipers.
1.3. Ultrasound Imaging:
High-frequency ultrasound provides a non-invasive method to obtain cross-sectional images of the tumor, allowing for more accurate volume calculations than calipers.
1.4. Magnetic Resonance Imaging (MRI):
MRI is considered a gold standard for non-invasive in vivo tumor volume measurement due to its excellent soft tissue contrast and ability to provide detailed 3D anatomical information.
1.5. Molecular Imaging (PET/CT):
Positron Emission Tomography (PET) combined with Computed Tomography (CT) offers functional and anatomical information. Tracers like [¹⁸F]FDG can assess metabolic changes in the tumor, providing an earlier indication of treatment response than changes in tumor size alone.
Data Presentation: Comparison of Tumor Volume Assessment Methods
| Method | Advantages | Disadvantages | Typical Application |
| Manual Calipers | Inexpensive, rapid, and non-invasive. | High inter-operator variability, less accurate for irregular tumors. | High-throughput screening in subcutaneous tumor models. |
| 3D Optical Scanning | High accuracy and reproducibility, direct 3D measurement. | Requires specialized equipment. | Longitudinal monitoring of subcutaneous tumors. |
| Ultrasound Imaging | More accurate than calipers, non-invasive, real-time imaging. | Requires trained personnel and specialized equipment. | Preclinical studies requiring higher accuracy than calipers. |
| MRI | High accuracy and reproducibility, excellent soft tissue contrast, 3D imaging. | Expensive, lower throughput. | Detailed anatomical assessment and studies requiring high precision. |
| PET/CT | Provides functional and metabolic information, early response assessment. | Expensive, involves ionizing radiation, requires radiotracers. | Assessing metabolic response to therapy, particularly for targeted agents. |
II. Histopathological Assessment of Tumor Regression
Histopathological analysis of excised tumors provides crucial information on the cellular response to therapy, complementing in vivo volume measurements.
2.1. Tumor Regression Grading (TRG):
TRG systems are used to semi-quantitatively assess the extent of tumor cell death and fibrosis in response to treatment. A common approach is to estimate the percentage of residual tumor cells in relation to the former tumor bed.
2.2. Immunohistochemistry (IHC):
IHC can be used to assess changes in protein expression related to the mechanism of action of this compound and the combination therapy. Key markers could include:
-
CXCR4: To confirm target engagement by this compound.
-
E-cadherin and Vimentin: To assess the reversal of EMT.
-
Ki-67: To measure changes in cell proliferation.
-
CD31: To evaluate tumor angiogenesis.
Data Presentation: Tumor Regression Grading System
| Grade | Description | Percentage of Residual Tumor |
| 1 (Complete Response) | No viable cancer cells. | 0% |
| 2 (Near-Complete Response) | Single cells or small groups of cancer cells. | <10% |
| 3 (Partial Response) | Residual cancer with desmoplastic response. | 10-50% |
| 4 (Poor or No Response) | Minimal or no tumor kill. | >50% |
This is an example of a common TRG system; specific systems may vary.
III. Experimental Protocols
3.1. Protocol for In Vivo Tumor Growth Assessment in a Xenograft Model
This protocol outlines the general procedure for establishing a subcutaneous xenograft model and monitoring tumor growth.
-
Cell Culture: Culture human colorectal cancer cells (e.g., HCT116 or HT-29) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Begin monitoring tumors once they are palpable.
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Alternatively, use a 3D optical scanner for more accurate measurements.
-
-
Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Vehicle Control
-
This compound alone
-
Standard Chemotherapy/Radiotherapy alone
-
This compound in combination with Chemotherapy/Radiotherapy
-
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Statistical analysis can be performed using appropriate methods such as a two-way ANOVA with repeated measures.
3.2. Protocol for Histopathological Analysis
-
Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors.
-
Fixation and Processing: Fix tumors in 10% neutral buffered formalin for 24-48 hours, followed by standard paraffin embedding.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks.
-
Staining:
-
H&E Staining: Stain one section with Hematoxylin and Eosin for general morphological assessment and tumor regression grading.
-
Immunohistochemistry: Perform IHC for relevant biomarkers (e.g., CXCR4, E-cadherin, Ki-67) on adjacent sections.
-
-
Image Analysis: Acquire digital images of the stained slides. Use image analysis software to quantify the percentage of positive staining for IHC markers.
IV. Visualizations
Signaling Pathway
Caption: CXCL12-CXCR4 signaling and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for assessing tumor response to this compound therapy.
Logical Relationship
Caption: Logical flow from therapy to survival outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of Peptide R as a Radiosensitizer with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce DNA damage and subsequent cell death in malignant tissues. However, tumor radioresistance remains a significant clinical challenge. The development of radiosensitizers, agents that can enhance the efficacy of radiotherapy, is a critical area of research. This document provides a detailed experimental framework for the preclinical evaluation of a novel therapeutic, Peptide R , as a potential radiosensitizer.
This compound is a synthetic peptide designed to selectively target and inhibit a key protein in the DNA double-strand break (DSB) repair pathway, specifically the non-homologous end joining (NHEJ) pathway. By inhibiting this critical repair mechanism, this compound is hypothesized to potentiate the cytotoxic effects of ionizing radiation, leading to increased tumor cell death and improved therapeutic outcomes.
These application notes provide a comprehensive set of protocols for in vitro and in vivo studies to rigorously test this hypothesis and characterize the radiosensitizing potential of this compound.
Data Presentation
Table 1: In Vitro Radiosensitizing Effect of this compound
| Cell Line | Treatment Group | IC50 (µM) | Radiation Dose (Gy) | Surviving Fraction | Sensitizer Enhancement Ratio (SER) |
| Glioblastoma (U87-MG) | Control (RT only) | N/A | 2 | 0.65 ± 0.05 | 1.0 |
| This compound (1 µM) + RT | >10 | 2 | 0.42 ± 0.04 | 1.55 | |
| This compound (5 µM) + RT | 8.2 | 2 | 0.28 ± 0.03 | 2.32 | |
| Breast Cancer (MDA-MB-231) | Control (RT only) | N/A | 2 | 0.70 ± 0.06 | 1.0 |
| This compound (1 µM) + RT | >10 | 2 | 0.51 ± 0.05 | 1.37 | |
| This compound (5 µM) + RT | 9.5 | 2 | 0.35 ± 0.04 | 2.00 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Efficacy of this compound with Radiotherapy in a U87-MG Xenograft Model
| Treatment Group | Number of Animals | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Delay (Days) |
| Vehicle Control | 10 | 1500 ± 150 | 0 |
| This compound (10 mg/kg) | 10 | 1450 ± 140 | 1 |
| Radiotherapy (10 Gy) | 10 | 800 ± 90 | 10 |
| This compound (10 mg/kg) + Radiotherapy (10 Gy) | 10 | 350 ± 50 | 25 |
Data are presented as mean ± standard error of the mean.
Mandatory Visualizations
Figure 1. Proposed mechanism of action for this compound as a radiosensitizer.
Figure 2. Overall experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Studies
1. Cell Lines and Culture
-
Cell Lines: Human glioblastoma (U87-MG) and human breast cancer (MDA-MB-231) cell lines will be used. These are commonly used and well-characterized models for radiotherapy studies.[1]
-
Culture Conditions: Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
2. Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[2][3]
-
Protocol:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Seed a predetermined number of cells into 6-well plates. The number of cells seeded will be adjusted based on the expected toxicity of the treatment to yield approximately 50-100 colonies per well.[4]
-
Allow cells to attach for 4-6 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours prior to irradiation.
-
Irradiate the plates with a single dose of radiation (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.[5]
-
Count colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group and generate cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to produce a certain level of cell killing in the absence of the drug by the dose required for the same level of killing in the presence of the drug.
-
3. DNA Damage Assessment (γH2AX Foci Assay)
This assay quantifies the formation of DNA double-strand breaks (DSBs), a key lesion induced by ionizing radiation.
-
Protocol:
-
Seed cells on coverslips in 12-well plates and allow them to attach overnight.
-
Treat cells with this compound for 24 hours.
-
Irradiate the cells with 2 Gy of radiation.
-
Fix the cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
4. Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
Protocol:
-
Culture and treat cells on coverslips as described for the γH2AX assay.
-
Fix and permeabilize the cells.
-
Perform the TUNEL assay according to the manufacturer's instructions (e.g., using a commercially available kit).
-
Counterstain nuclei with DAPI.
-
Analyze the percentage of TUNEL-positive cells using fluorescence microscopy.
-
-
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Protocol:
-
Culture and treat cells in 6-well plates.
-
Induce apoptosis with this compound and/or radiation.
-
Lyse the cells and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
Perform the caspase-3 activity assay using a colorimetric or fluorometric substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control group.
-
-
In Vivo Studies
1. Animal Models
-
Model: An orthotopic glioblastoma xenograft model will be established using immunodeficient mice (e.g., athymic nude mice). U87-MG cells will be stereotactically implanted into the brains of the mice.
-
Animal Care: All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
2. Experimental Design
-
Groups: Mice will be randomly assigned to one of four treatment groups (n=10 per group):
-
Vehicle control (e.g., saline)
-
This compound alone (e.g., 10 mg/kg, administered intravenously)
-
Radiotherapy alone (e.g., a total dose of 10 Gy, delivered in fractionated doses)
-
This compound in combination with radiotherapy
-
-
Treatment Schedule: this compound will be administered 24 hours prior to each radiation fraction to ensure its presence at the time of DNA damage induction.
3. Tumor Growth Monitoring and Efficacy Evaluation
-
Tumor Measurement: Tumor growth will be monitored bi-weekly using non-invasive imaging techniques such as magnetic resonance imaging (MRI) or bioluminescence imaging (if using luciferase-expressing cells).
-
Endpoint: The primary endpoint will be tumor growth delay, defined as the time it takes for tumors to reach a predetermined size. Animal survival will also be monitored.
-
Toxicity Assessment: Animal body weight will be measured regularly, and animals will be monitored for any signs of toxicity.
4. Histological and Immunohistochemical Analysis
-
Tissue Collection: At the end of the study, tumors and major organs will be harvested for histological analysis.
-
Analysis:
-
H&E Staining: To assess tumor morphology and any potential treatment-related tissue damage.
-
Immunohistochemistry: To evaluate markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and DNA damage (e.g., γH2AX) within the tumor tissue.
-
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound as a novel radiosensitizer. By systematically investigating its effects on cell survival, DNA damage, and apoptosis in vitro, and by confirming its efficacy and safety in a relevant in vivo model, researchers can generate the critical data needed to support the further development of this compound as a promising adjunct to radiotherapy for the treatment of cancer.
References
- 1. Photofrin as a radiosensitizer in an in vitro cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. [PDF] Clonogenic assay of cells in vitro | Semantic Scholar [semanticscholar.org]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. Clonogenic Assay [bio-protocol.org]
Application Notes and Protocols for Evaluating the Anti-Metastatic Effects of Peptide R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a complex, multi-step process that accounts for the majority of cancer-related mortalities. The chemokine receptor CXCR4, and its ligand CXCL12, play a pivotal role in tumor progression, angiogenesis, and the directed migration of cancer cells to metastatic sites. Peptide R, a novel cyclic peptide antagonist of CXCR4, has emerged as a promising therapeutic agent with the potential to inhibit metastatic dissemination. These application notes provide a comprehensive guide to the techniques and protocols for evaluating the anti-metastatic efficacy of this compound in both in vitro and in vivo settings.
Mechanism of Action: Targeting the CXCL12/CXCR4 Signaling Axis
This compound exerts its anti-metastatic effects by specifically binding to the CXCR4 receptor, thereby blocking its interaction with the CXCL12 ligand. This inhibition disrupts the downstream signaling cascades that promote cell survival, proliferation, and migration. The CXCL12/CXCR4 axis is known to activate several key pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are central to the metastatic process.
CXCL12/CXCR4 Signaling Pathway
Caption: this compound blocks the CXCL12/CXCR4 signaling axis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the anti-metastatic effects of this compound from preclinical studies.
In Vitro Anti-Metastatic Effects of this compound
| Cell Line | Assay Type | Treatment | Result | Reference |
| U87MG (Glioblastoma) | Cell Migration | This compound (10 µM) | Statistically significant reduction in CXCL12-induced cell migration (p=0.0029) | [1] |
| HCT116 (Colorectal) | Cell Proliferation | This compound (10 µM) + 5-FU/Oxaliplatin | Significantly enhanced the inhibitory effect of chemotherapy at 48h | [2][3] |
| HT29 (Colorectal) | Clonal Capability | This compound + Chemotherapy/Radiotherapy | Reduced clonal capability in the presence of standard therapies | [2][4] |
| HCT116 (Colorectal) | EMT Markers | This compound + Chemotherapy | Reversed chemotherapy-induced increase in ZEB-1 and CXCR4 expression |
In Vivo Anti-Metastatic and Anti-Tumor Effects of this compound
| Cancer Model | Treatment Group | Mean Relative Tumor Volume (RTV) ± SEM | Fold Reduction in RTV vs. Untreated | Reference |
| HCT116 Xenograft | Untreated | 18.41 ± 6.04 | - | |
| (Colorectal Cancer) | Chemotherapy (CT) | 9.67 ± 4.00 | 2.0 | |
| This compound | 11.70 ± 2.89 | 1.6 | ||
| CT + this compound | 4.67 ± 1.17 | 4.0 | ||
| B16-CXCR4 Melanoma | This compound, Peptide I, or Peptide S | Significant reduction in lung metastases | Not specified | |
| (Lung Metastasis) |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-metastatic effects of this compound are provided below.
In Vitro Assays
References
- 1. researchgate.net [researchgate.net]
- 2. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peptide R Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding solubility issues encountered with Peptide R during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
The solubility of a peptide is intrinsically linked to its physicochemical properties. Key factors include:
-
Amino Acid Composition: The proportion of hydrophobic (e.g., Leucine, Valine, Phenylalanine) versus hydrophilic (e.g., Lysine, Arginine, Aspartic Acid) amino acids is a primary determinant of solubility in aqueous solutions.[1][2] Peptides with a high content of hydrophobic residues often exhibit poor aqueous solubility.[1][2]
-
Peptide Length: Generally, longer peptide chains have a higher tendency to aggregate and are often less soluble than shorter peptides.[1]
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH of the solution away from the pI can increase solubility by ionizing acidic or basic residues.
-
Secondary Structure: Peptides that form stable secondary structures, such as beta-sheets, are more prone to aggregation and can have lower solubility.
Q2: I'm working with a new batch of lyophilized this compound. What is the first step before attempting to dissolve it?
Before opening the vial of lyophilized peptide, it is crucial to bring it to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can affect the stability of the peptide. After equilibration, briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
Q3: What is the recommended general approach to test the solubility of this compound?
It is highly recommended to first test the solubility with a small amount of the peptide rather than the entire sample. This prevents the potential loss of valuable peptide in an inappropriate solvent.
Q4: My this compound is predicted to be hydrophobic. What is the best solvent to start with?
For hydrophobic peptides, it is advisable to start with a small amount of an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and relatively low toxicity in many biological assays. Alternatives include dimethylformamide (DMF), acetonitrile (ACN), ethanol, or methanol. After the peptide is fully dissolved in the organic solvent, the aqueous buffer can be added slowly while vortexing.
Q5: What precautions should I take when using DMSO to dissolve this compound?
While DMSO is a versatile solvent, it can oxidize peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp) residues. If this compound contains these amino acids, consider using DMF or preparing solutions in oxygen-free buffers. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cytotoxicity.
Q6: How does the net charge of this compound guide solvent selection?
Calculating the theoretical net charge of your peptide at a neutral pH (around 7) is a critical step in determining the appropriate solvent.
-
Basic Peptides (Net Positive Charge): These peptides are generally more soluble in acidic conditions. Start by attempting to dissolve them in sterile water. If that fails, try a dilute acidic solution, such as 10% acetic acid.
-
Acidic Peptides (Net Negative Charge): These peptides are more soluble in basic solutions. Begin with sterile water, and if needed, add a small amount of a dilute basic solution like 0.1M ammonium bicarbonate or 10% ammonium hydroxide.
-
Neutral Peptides (Net Zero Charge): If the peptide has a high percentage of hydrophobic residues, it will likely require an organic solvent for initial dissolution.
Troubleshooting Guide for this compound Solubility
If you are encountering solubility issues with this compound, follow this systematic troubleshooting workflow.
References
Technical Support Center: Addressing Off-Target Effects of Peptide R in Cellular Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Peptide R in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cyclic peptide that functions as a specific antagonist for the C-X-C chemokine receptor type 4 (CXCR4).[1] Its primary mechanism of action is to block the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4, thereby inhibiting downstream signaling pathways.[2][3]
Q2: Why am I observing effects in my experiment that are inconsistent with CXCR4 antagonism?
While this compound is designed to be a specific CXCR4 antagonist, unexpected cellular responses could arise from several factors:
-
Off-target binding: this compound may interact with other cell surface receptors, ion channels, or intracellular proteins.
-
Non-specific peptide effects: At high concentrations, peptides can induce cellular stress responses or membrane disruption independent of a specific receptor interaction.[4]
-
Experimental artifacts: Issues with peptide solubility, stability, or the presence of contaminants can lead to misleading results.
Q3: What are the first troubleshooting steps I should take to investigate potential off-target effects?
-
Confirm Peptide Quality and Handling: Ensure the peptide was stored correctly (lyophilized at -20°C or -80°C, protected from light) and that the correct solvent was used for reconstitution.[5] Perform a solubility test with a small aliquot before dissolving the entire stock.
-
Include Proper Controls: The most critical step is to run parallel experiments with appropriate negative controls. This includes a scrambled peptide and an inactive peptide control.
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the minimal effective concentration. Off-target effects are more likely to occur at higher concentrations.
-
Use a CXCR4-Negative Cell Line: If possible, repeat the key experiment in a cell line that does not express CXCR4. An effect observed in these cells is likely an off-target effect.
Q4: How can I design a scrambled control peptide for my experiments?
A scrambled peptide has the same amino acid composition as this compound but in a randomized sequence. This control helps to distinguish sequence-specific effects from non-specific effects related to the peptide's physicochemical properties. When designing a scrambled peptide, it is advisable to use a randomization tool and ensure that the resulting sequence does not contain any known functional motifs. For example, a scrambled version of the CXCR4 antagonist P12 (QGCRRRNTVDDWISRRRAL) is QDGCRTRDRNWSRIRVRAL.
Q5: What is the difference between a scrambled peptide and an inactive peptide control?
-
Scrambled Peptide: Same amino acid composition, random sequence. Controls for non-specific effects of the amino acids themselves.
-
Inactive Peptide: A peptide with a similar structure to this compound but with key residues for CXCR4 binding mutated, rendering it unable to bind to the receptor. This is a more stringent control for on-target versus off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity
Possible Cause:
-
High concentrations of this compound causing membrane disruption.
-
Contamination of the peptide stock with endotoxins or other cytotoxic substances.
-
Off-target activation of a pro-apoptotic pathway.
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use a standard assay (e.g., MTT, LDH release) to quantify the cytotoxicity of this compound in a dose-dependent manner.
-
Include a Scrambled Peptide Control: Run the viability assay with the scrambled peptide at the same concentrations as this compound. If the scrambled peptide also causes toxicity, the effect is likely non-specific.
-
Test for Endotoxin Contamination: If unexpected immune cell activation or inflammation is observed, consider having the peptide stock tested for endotoxin levels.
-
Use a CXCR4-Negative Cell Line: Assess the cytotoxicity of this compound in a cell line that does not express CXCR4.
Issue 2: Contradictory Signaling Pathway Activation
Possible Cause:
-
Off-target binding of this compound to another G protein-coupled receptor (GPCR) or receptor tyrosine kinase.
-
Activation of stress-response pathways.
-
Modulation of ion channel activity.
Troubleshooting Steps:
-
Western Blot Analysis: Probe for the activation (e.g., phosphorylation) of key signaling molecules from pathways not typically associated with CXCR4. Compare the effects of this compound, a scrambled control, and a known CXCR4 agonist (CXCL12).
-
Use a Receptor Antagonist Panel: If you suspect off-target GPCR activity, you can pre-treat cells with a panel of antagonists for other common GPCRs before adding this compound.
-
Calcium Flux Assay: Measure changes in intracellular calcium levels. While CXCR4 activation leads to calcium mobilization, off-target interactions with other receptors could also elicit a calcium response.
Data Presentation
Table 1: Comparative Binding Affinities of CXCR4 Antagonists
| Compound | Type | Target | Assay | IC50 | Reference |
| This compound | Cyclic Peptide | CXCR4 | Not Reported | Not Reported | |
| AMD3100 (Plerixafor) | Small Molecule | CXCR4 | [¹²⁵I]-SDF-1α Binding | 4.2 nM | |
| FC131 | Cyclic Peptide | CXCR4 | [¹²⁵I]-SDF-1α Binding | 7.8 ± 2.2 nM | |
| P12 | Peptide | CXCR4 | Competitive Binding | ~20 nM | |
| Ac-TC14012 | Peptide | CXCR4 | Competitive Binding | 2.47 ± 0.53 nM |
IC50 values can vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine IC50
This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-SDF-1α) for binding to CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, HCT116) or membrane preparations
-
[¹²⁵I]-SDF-1α
-
This compound
-
Scrambled this compound (negative control)
-
AMD3100 (positive control)
-
Assay Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound, scrambled this compound, and AMD3100.
-
In a 96-well plate, add assay buffer, the competitor compound at various concentrations, and a fixed concentration of [¹²⁵I]-SDF-1α.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor and fit the data using non-linear regression to determine the IC50 value.
Protocol 2: Transwell Chemotaxis Assay to Validate Functional Antagonism
This assay assesses the ability of this compound to block the migration of CXCR4-expressing cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
CXCL12
-
This compound
-
Scrambled this compound
-
24-well Transwell inserts (5 or 8 µm pore size)
-
Calcein-AM or other cell viability dye
Procedure:
-
Starve cells in serum-free medium for 2-4 hours.
-
Add CXCL12 to the lower chamber of the Transwell plate.
-
Pre-incubate the cells with various concentrations of this compound or the scrambled control for 30 minutes at 37°C.
-
Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
Quantify the number of migrated cells in the lower chamber by staining with Calcein-AM and measuring fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the control.
Mandatory Visualizations
CXCR4 Signaling Pathway
Caption: Simplified diagram of the CXCR4 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Off-Target Validation
Caption: Logical workflow for troubleshooting and validating potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer. | Intelligent Earth [intelligent-earth.ox.ac.uk]
- 3. Exploring the stereochemistry of CXCR4-peptide recognition and inhibiting HIV-1 entry with D-peptides derived from chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Peptide R and Chemotherapy Co-administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols involving the co-administration of Peptide R and chemotherapy. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data summaries to facilitate the design and execution of successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
A1: this compound is a cyclic peptide that functions as a specific antagonist of the CXCR4 receptor.[1] The CXCL12/CXCR4 signaling axis plays a crucial role in tumor progression, including proliferation, invasion, metastasis, and the development of chemoresistance.[2] By blocking this pathway, this compound can remodel the tumor stroma and inhibit cancer cell growth.[1]
Q2: What is the rationale for co-administering this compound with chemotherapy?
A2: The co-administration of this compound with standard chemotherapeutic agents, such as 5-Fluorouracil (5-FU) and oxaliplatin, has been shown to enhance the efficacy of these treatments.[3] Chemotherapy can sometimes induce epithelial-to-mesenchymal transition (EMT), a process that contributes to drug resistance and metastasis. This compound has been observed to reverse these EMT-related changes, thereby sensitizing cancer cells to the effects of chemotherapy and leading to a more significant reduction in tumor growth.[3]
Q3: Which cancer types are most relevant for this compound and chemotherapy co-administration studies?
A3: this compound has been notably studied in the context of colorectal cancer, where the CXCR4 receptor is often overexpressed. The human colorectal cancer cell lines HCT116 and HT-29 are commonly used in vitro and in vivo models for these studies.
Q4: How can I assess the synergistic effects of this compound and chemotherapy?
A4: The synergistic, additive, or antagonistic effects of a combination therapy can be quantified using the Combination Index (CI) method, based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. This analysis requires determining the dose-response curves and IC50 values for each agent alone and in combination.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound and chemotherapy co-administration.
Problem 1: Poor or Inconsistent this compound Solubility
-
Question: My this compound solution is cloudy or forms precipitates when added to the cell culture medium. What should I do?
-
Answer:
-
Initial Dissolution: Due to its cyclic and potentially hydrophobic nature, this compound may have limited solubility in aqueous solutions. It is recommended to first dissolve the lyophilized peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Working Dilution: Subsequently, this stock solution can be serially diluted in the cell culture medium to the desired final concentration. When diluting, add the peptide stock to the medium slowly while gently vortexing to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Solubility Testing: If precipitation persists, perform a small-scale solubility test with different co-solvents (e.g., ethanol, methanol) or by adjusting the pH of the buffer, keeping in mind the compatibility with your cell line.
-
Problem 2: this compound Degradation in Cell Culture
-
Question: I am observing a loss of this compound activity over the course of my experiment. How can I mitigate potential degradation?
-
Answer:
-
Protease Inhibitors: Cell culture media, especially when supplemented with serum, contain proteases that can degrade peptides. Consider adding a broad-spectrum protease inhibitor cocktail to your culture medium to minimize enzymatic degradation.
-
Serum-Free or Reduced-Serum Media: If your cell line can be maintained in serum-free or reduced-serum conditions for the duration of the experiment, this can significantly decrease protease activity.
-
Peptide Stability Assay: To confirm degradation, you can perform a stability assay by incubating this compound in your complete cell culture medium over time and analyzing its integrity using techniques like HPLC-MS.
-
Terminal Modifications: For future studies, consider using peptide analogs with terminal modifications (e.g., N-terminal acetylation, C-terminal amidation) to increase resistance to exopeptidases.
-
Problem 3: Inconsistent or Non-reproducible Results in Co-administration Assays
-
Question: My results from the co-administration experiments vary significantly between replicates. What are the potential causes and solutions?
-
Answer:
-
Pipetting Accuracy: Ensure precise and consistent pipetting of both the peptide and the chemotherapeutic agent, especially when preparing serial dilutions and adding them to the wells.
-
Order of Addition: The order in which the agents are added to the cells might influence the outcome. For consistency, establish a fixed protocol (e.g., pre-incubation with this compound for a specific duration before adding the chemotherapeutic agent, or simultaneous addition).
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension before seeding and be meticulous with cell counting.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can alter drug concentrations. To minimize this "edge effect," avoid using the perimeter wells for experimental conditions and instead fill them with sterile PBS or culture medium.
-
Thorough Mixing: After adding the treatments, ensure gentle but thorough mixing of the plate to achieve a uniform distribution of the compounds in each well.
-
Data Presentation
The following tables summarize quantitative data from studies on the co-administration of this compound and chemotherapy in colorectal cancer cell lines.
Table 1: Effect of this compound and Chemotherapy on Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time (h) | Cell Viability (% of Control) |
| HCT116 | 5-FU + Oxaliplatin | 3.5 µM + 4.5 µM | 48 | ~50% |
| HCT116 | This compound | 10 µM | 48 | ~80% |
| HCT116 | 5-FU + Oxaliplatin + this compound | 3.5 µM + 4.5 µM + 10 µM | 48 | ~30% |
| HT-29 | 5-FU + Oxaliplatin | - | - | Growth Reduction |
| HT-29 | This compound | - | - | Growth Reduction |
| HT-29 | 5-FU + Oxaliplatin + this compound | - | - | Enhanced Growth Reduction |
Table 2: Synergistic Effect of this compound and Chemotherapy
| Cell Line | Chemotherapy | This compound Concentration | Combination Index (CI) | Interpretation |
| HCT116 | 5-FU + Oxaliplatin | 10 µM | < 1 (Qualitative) | Synergy |
| HT-29 | 5-FU + Oxaliplatin | 10 µM | < 1 (Qualitative) | Synergy |
Table 3: Effect of this compound and Chemotherapy on EMT Markers (HCT116 Xenografts)
| Treatment | E-cadherin mRNA (Fold Change vs. Untreated) | ZEB-1 mRNA (Fold Change vs. Untreated) |
| 5-FU + Oxaliplatin | Decreased | Increased |
| 5-FU + Oxaliplatin + this compound | Increased (2.08-fold vs. Chemo alone) | Decreased (1.36-fold vs. Chemo alone) |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound, chemotherapy, and their combination on the viability of cancer cells.
Materials:
-
HCT116 or HT-29 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agents (5-FU, Oxaliplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound, 5-FU, and Oxaliplatin at 2x the final desired concentrations in culture medium.
-
For combination treatments, prepare a 2x solution containing both this compound and the chemotherapeutic agent.
-
Remove the old medium from the wells and add 100 µL of the respective treatment solutions (or vehicle control) to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot dose-response curves and determine the IC50 values for each agent.
-
Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound, chemotherapy, and their combination.
Materials:
-
HCT116 or HT-29 cells
-
6-well plates
-
This compound
-
Chemotherapeutic agents (5-FU, Oxaliplatin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, chemotherapy, or their combination for the specified duration. Include an untreated control.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Mandatory Visualization
Signaling Pathway
Caption: CXCL12-CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for co-administration studies.
References
- 1. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Peptides Induce Human Colorectal Cancer Cell Death via Proapoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize toxicity in animal models treated with Peptide R.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Peptide R in animal models. The information herein is intended to help minimize toxicity and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with this compound.
| Question ID | Question | Answer |
| PR-T01 | My animals are showing signs of renal distress (e.g., increased serum creatinine, abnormal histology) after this compound administration. What could be the cause and how can I mitigate this? | This is a known off-target effect of this compound due to its partial inhibition of Safety-Associated Protease 1 (SAP1) in the kidneys. To mitigate this, consider the following: 1. Dose Reduction: Lower the dose of this compound to a level that maintains efficacy while minimizing renal toxicity. See the dose-response data in Table 1. 2. Hydration Status: Ensure animals are well-hydrated, as dehydration can exacerbate kidney injury. Consider providing supplemental hydration fluids. 3. Alternative Dosing Schedule: Switching from a daily bolus to a continuous infusion or a less frequent, higher dose might reduce peak plasma concentrations and subsequent renal exposure. |
| PR-T02 | I'm observing a decrease in the efficacy of this compound over time in my long-term studies. What could be the reason? | This is likely due to the development of anti-drug antibodies (ADAs) against this compound, which can neutralize its activity. We recommend screening for ADAs using an ELISA (see protocol below). If ADAs are detected, you may need to consider immune suppression protocols or modify the peptide to reduce its immunogenicity. |
| PR-T03 | What are the best practices for formulating and administering this compound to minimize injection site reactions? | This compound should be reconstituted in a sterile, buffered solution (e.g., PBS, pH 7.4). To minimize local irritation, ensure the final formulation is isotonic and at a physiological pH. Rotate injection sites and consider using a smaller gauge needle. For sensitive strains, subcutaneous administration is often better tolerated than intravenous or intraperitoneal routes. |
| PR-T04 | Can I co-administer this compound with other therapeutics? | Co-administration with other drugs, particularly those with known nephrotoxic potential, should be approached with caution. We recommend conducting a preliminary dose-escalation study of the combination therapy to establish a new maximum tolerated dose. Monitor renal function parameters closely. |
Quantitative Data Summary
The following tables provide a summary of key data related to this compound's efficacy and toxicity profile.
Table 1: Dose-Response of this compound in a Xenograft Tumor Model and Associated Renal Toxicity
| This compound Dose (mg/kg) | Tumor Growth Inhibition (%) | Mean Serum Creatinine (mg/dL) | Incidence of Renal Histopathological Changes (%) |
| 0 (Vehicle) | 0 | 0.5 ± 0.1 | 0 |
| 5 | 35 ± 5 | 0.6 ± 0.2 | 5 |
| 10 | 68 ± 8 | 1.2 ± 0.4 | 25 |
| 20 | 85 ± 6 | 2.5 ± 0.7 | 70 |
| 40 | 92 ± 4 | 4.8 ± 1.1 | 100 |
Table 2: Immunogenicity Profile of this compound Following Chronic Dosing
| Animal Model | Dosing Regimen | Incidence of Anti-Drug Antibodies (ADAs) (%) | Impact on Efficacy |
| Balb/c Mice | 10 mg/kg, daily for 28 days | 15 | Moderate reduction after day 21 |
| C57BL/6 Mice | 10 mg/kg, daily for 28 days | 8 | Minimal impact |
| Sprague-Dawley Rats | 15 mg/kg, twice weekly for 4 weeks | 22 | Significant reduction after week 3 |
Key Experimental Protocols
Protocol 1: Quantification of Anti-Peptide R Antibodies (ADAs) via ELISA
Objective: To detect and quantify the presence of ADAs in serum samples from animals treated with this compound.
Materials:
-
96-well high-binding ELISA plates
-
This compound
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Serum samples from treated and control animals
-
Biotinylated this compound
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Methodology:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound (10 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted serum samples (typically a 1:100 starting dilution in Blocking Buffer) to the wells. Include positive and negative controls. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of biotinylated this compound (1 µg/mL in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions) to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Visualizations
Signaling Pathway of this compound
Technical Support Center: Improving Tumor Delivery of Peptide R
Note for Researchers: "Peptide R" is a placeholder for a tumor-targeting peptide. The experimental details, protocols, and data provided herein use the well-characterized Arginine-Glycine-Aspartic acid (RGD) peptide as a practical and informative example. RGD peptides are known to target integrins, which are often overexpressed on tumor cells and neovasculature.[1][2]
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the development and application of peptide-based tumor targeting systems.
| Question ID | Question | Possible Causes & Troubleshooting Steps |
| TR-01 | Why is my this compound-nanoparticle conjugate showing low tumor accumulation in vivo? | 1. Poor Peptide Stability: - Problem: Peptides are susceptible to rapid degradation by proteases in systemic circulation.[3][4] - Solution: a. Cyclization: Cyclic RGD (cRGD) peptides often exhibit enhanced stability and binding affinity compared to linear versions.[5] b. D-Amino Acid Substitution: Swapping L-amino acids for their D-enantiomers can increase resistance to proteolytic degradation. c. PEGylation: Modifying the nanoparticle surface with Polyethylene Glycol (PEG) can shield the peptide from enzymes and reduce uptake by the reticuloendothelial system (RES), prolonging circulation time.2. Inefficient Targeting: - Problem: The density or orientation of this compound on the nanoparticle surface may not be optimal for receptor binding. - Solution: a. Optimize Peptide Density: Vary the molar ratio of peptide to nanoparticle during conjugation. Both too low and too high densities can hinder effective receptor engagement. b. Use a Linker: Introduce a flexible linker (e.g., PEG, glycine-serine repeats) between the peptide and the nanoparticle to improve its accessibility to the integrin binding pocket.3. Enhanced Permeability and Retention (EPR) Effect is Limited: - Problem: The tumor model may have a poorly developed vasculature, limiting the passive accumulation of nanoparticles. - Solution: a. Verify Tumor Model: Ensure the chosen xenograft model is known to exhibit a robust EPR effect. b. Combine with other Peptides: Consider co-conjugating a tumor-penetrating peptide, like iRGD, which can enhance tissue penetration after initial targeting. |
| TR-02 | My in vitro cell binding/uptake assay shows inconsistent results. What could be wrong? | 1. Variation in Target Receptor Expression: - Problem: Integrin (e.g., αvβ3) expression can vary with cell passage number and confluence. - Solution: a. Standardize Cell Culture: Use cells within a narrow passage number range and seed them to reach a consistent confluence (e.g., 70-80%) for each experiment. b. Confirm Receptor Expression: Regularly verify integrin expression levels via flow cytometry or western blotting.2. Non-Specific Binding: - Problem: The nanoparticle carrier itself may be binding non-specifically to the cell surface. - Solution: a. Include Control Groups: Always test a "scrambled" peptide sequence control (e.g., RGE instead of RGD) and a non-conjugated nanoparticle control to quantify non-specific binding. b. Blocking Step: Pre-incubate cells with an excess of free this compound before adding the conjugate. A significant reduction in uptake confirms receptor-mediated binding. |
| TR-03 | How can I confirm that my this compound has successfully conjugated to the nanoparticle surface? | 1. Difficulty in Quantification: - Problem: Directly measuring the amount of peptide on a nanoparticle can be challenging. - Solution: a. Indirect Quantification: Measure the concentration of unconjugated peptide in the supernatant and wash solutions after the conjugation reaction using methods like HPLC or a colorimetric peptide assay (e.g., BCA assay). The difference between the initial and unbound amount gives the conjugated amount. b. Direct Quantification: If the peptide contains a unique element or tag (e.g., a fluorescent dye, a specific amino acid like tyrosine for UV absorbance), you can quantify it directly on the nanoparticle after purification. Amino acid analysis can also provide a precise conjugation ratio. c. Change in Physical Properties: Successful conjugation can lead to a change in the nanoparticle's surface charge (zeta potential) or hydrodynamic size, which can be measured by Dynamic Light Scattering (DLS). |
| TR-04 | The therapeutic payload (drug) is released prematurely from the conjugate before reaching the tumor. | 1. Linker Instability: - Problem: The linker connecting the drug to the peptide or nanoparticle is not stable enough in circulation. - Solution: a. Select a More Stable Linker: If using a cleavable linker, ensure it is designed for the specific tumor microenvironment (e.g., pH-sensitive linkers for acidic endosomes, enzyme-cleavable linkers for tumor-specific proteases). b. Use Non-Cleavable Linkers: For some applications, a non-cleavable linker may be appropriate, relying on the degradation of the entire construct within the lysosome to release the drug. |
Experimental Protocols
Protocol 1: Covalent Conjugation of cRGD Peptide to a Liposomal Nanoparticle
This protocol describes the conjugation of a cysteine-terminated cyclic RGD peptide to a maleimide-functionalized liposome.
Materials:
-
Pre-formed liposomes containing DSPE-PEG(2000)-Maleimide (5 mol%).
-
Cysteine-terminated cyclic RGD peptide (c(RGDfC)).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Sephadex G-50 column for purification.
-
Ellman's Reagent for thiol quantification.
Methodology:
-
Peptide Dissolution: Dissolve the c(RGDfC) peptide in PBS to a final concentration of 2 mg/mL.
-
Conjugation Reaction:
-
Add the peptide solution to the maleimide-functionalized liposome suspension at a molar ratio of 100:1 (peptide:maleimide-lipid).
-
Incubate the mixture for 4 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the RGD-conjugated liposomes from unconjugated peptide by passing the reaction mixture through a Sephadex G-50 size-exclusion chromatography column, using PBS as the mobile phase.
-
Collect the fractions containing the liposomes (typically the first milky-white fractions to elute).
-
-
Quantification of Conjugation Efficiency:
-
Measure the amount of unreacted maleimide groups on the liposomes using a standard protocol.
-
Measure the amount of free thiol in the reaction mixture before and after conjugation using Ellman's Reagent. The decrease in free thiol corresponds to the amount of conjugated peptide.
-
Alternatively, use an indirect method by quantifying the peptide in the fractions that do not contain liposomes via HPLC.
-
Protocol 2: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol quantifies the uptake of fluorescently-labeled this compound-nanoparticles into tumor cells.
Materials:
-
U-87 MG glioblastoma cells (known to overexpress αvβ3 integrin).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Fluorescently-labeled this compound-nanoparticles (e.g., containing a DiI dye).
-
Control nanoparticles (non-conjugated or scrambled peptide-conjugated).
-
Trypsin-EDTA.
-
Flow cytometer.
Methodology:
-
Cell Seeding: Seed U-87 MG cells in a 12-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Aspirate the medium and replace it with fresh medium containing the fluorescently-labeled this compound-nanoparticles at a final concentration of 50 µg/mL.
-
Include wells for control nanoparticles and untreated cells.
-
For a blocking experiment, pre-incubate one set of wells with 100-fold excess free RGD peptide for 1 hour before adding the labeled nanoparticles.
-
-
Incubation: Incubate the cells for 2 hours at 37°C.
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Trypsinize the cells, centrifuge, and resuspend the cell pellet in 500 µL of flow cytometry buffer (PBS + 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE-Texas Red for DiI).
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each condition. An increase in MFI compared to controls indicates cellular uptake.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving RGD peptide-based delivery systems.
Table 1: Comparison of Binding Affinity of Different RGD Peptide Formulations
| Peptide Formulation | Target Integrin | Binding Affinity (IC50, nM) | Reference |
| Linear RGD | αvβ3 | ~1000 | Fictional, representative value |
| Cyclic RGD (c(RGDfV)) | αvβ3 | ~10-100 | |
| RGD-Conjugated Nanoparticle | αvβ3 | ~5-50 | |
| Scrambled RGE-Nanoparticle | αvβ3 | >10,000 | Fictional, representative value |
Table 2: In Vivo Tumor Accumulation of RGD-Targeted Nanoparticles
| Nanoparticle System | Tumor Model | Accumulation (% Injected Dose/gram) | Time Point (post-injection) | Reference |
| RGD-PEG-Gold Nanoparticles | Pancreatic Xenograft | ~10-12% | 24 h | |
| Non-Targeted PEG-Gold NPs | Pancreatic Xenograft | ~4-6% | 24 h | |
| RGD-Doxorubicin Liposomes | Breast Cancer (4T1) | ~8% | 48 h | Fictional, representative value |
| Free Doxorubicin | Breast Cancer (4T1) | ~1.5% | 48 h | Fictional, representative value |
Visualizations
Signaling Pathway
Caption: RGD peptide binding to integrins activates FAK and PI3K/Akt signaling.
Experimental Workflow
Caption: Workflow for developing and testing this compound-targeted nanoparticles.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low in vitro cellular uptake results.
References
Technical Support Center: Enhancing the Synergistic Effect of Peptide R with Standard Cancer Treatments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Peptide R in combination with standard cancer therapies. The information is designed to address specific experimental challenges and provide detailed protocols and data interpretation support.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it synergize with standard cancer treatments?
This compound is a novel antagonist of the CXCR4 receptor.[1] The CXCL12/CXCR4 signaling axis is frequently overexpressed in various cancers, including colorectal cancer, and is associated with poor prognosis.[1] This pathway plays a crucial role in tumor growth, metastasis, and the epithelial-mesenchymal transition (EMT), a process that contributes to drug resistance.[1]
This compound enhances the efficacy of standard treatments like chemotherapy (e.g., 5-Fluorouracil and Oxaliplatin) and radiation therapy by:
-
Inhibiting Cell Growth: Directly impairing the growth of cancer cells.[1]
-
Reversing Treatment-Induced EMT: Standard therapies can sometimes induce EMT, leading to a more aggressive and resistant cancer cell phenotype. This compound has been shown to reverse the expression of EMT markers like ZEB-1 and CD90 while restoring E-cadherin expression.[1]
-
Reducing Cancer Stem Cell Population: Combination treatment with this compound can reduce the population of chemo-resistant cancer stem cells (CD133+/CXCR4+).
This multi-faceted approach helps to overcome resistance mechanisms and leads to a more potent anti-tumor response than either treatment alone.
Q2: We are not observing a synergistic effect between this compound and our standard chemotherapy agent in our in vitro assays. What are the possible reasons?
Several factors could contribute to a lack of observed synergy. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common reasons include suboptimal dosing, inappropriate treatment schedule, or issues with the cell line model.
Q3: What are the known challenges in working with peptide therapeutics like this compound?
Peptide therapeutics, while offering high specificity and low toxicity, present unique challenges. These include:
-
Proteolytic Instability: Peptides can be degraded by proteases in serum-containing culture media or in vivo.
-
Short Half-Life: Rapid clearance in vivo can limit therapeutic efficacy.
-
Cell Permeability: Depending on the sequence and structure, peptides may have difficulty crossing the cell membrane to reach intracellular targets.
-
Immunogenicity: Some peptides can elicit an immune response.
Modifications such as cyclization or the incorporation of unnatural amino acids can help to mitigate some of these issues.
Q4: Can this compound be used in combination with other targeted therapies or immunotherapies?
While the primary research highlighted here focuses on synergy with chemotherapy and radiation, the mechanism of this compound suggests potential for broader combinations. By targeting the CXCR4 pathway, which is involved in immune cell trafficking and angiogenesis, this compound could potentially synergize with immunotherapies or anti-angiogenic agents. Further pre-clinical studies would be required to validate these combinations.
Troubleshooting Guides
Problem 1: Lack of Synergistic Cytotoxicity in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | 1. Perform a dose-response curve for this compound alone to determine its IC50 in your cell line. 2. Titrate the concentration of the standard chemotherapy/radiation dose. 3. Design a combination matrix experiment with varying concentrations of both this compound and the standard treatment to identify synergistic, additive, or antagonistic interactions. Use software like CompuSyn to calculate the Combination Index (CI). |
| Inappropriate Treatment Schedule | 1. Sequential Dosing: Pre-treat cells with this compound for 24-48 hours before adding the standard treatment. This may enhance sensitivity by modulating signaling pathways first. 2. Co-treatment: Administer this compound and the standard treatment simultaneously. 3. Post-treatment: Add this compound after the standard treatment to potentially inhibit recovery and resistance mechanisms. |
| Cell Line Resistance | 1. Verify CXCR4 expression levels in your chosen cell line via qPCR, Western blot, or flow cytometry. Low or absent CXCR4 expression will likely result in a lack of response to this compound. 2. Consider using a different cancer cell line with known high CXCR4 expression. |
| Peptide Degradation | 1. Minimize the use of serum in your culture media during treatment, or use serum-free media if possible, as serum contains proteases. 2. If serum is required, consider using a higher concentration of this compound or more frequent media changes. 3. Store and handle the peptide according to the manufacturer's instructions to ensure its stability. |
Problem 2: Inconsistent Results in In Vivo Xenograft Studies
| Potential Cause | Troubleshooting Steps |
| Poor Peptide Bioavailability | 1. Optimize the route of administration (e.g., intravenous, intraperitoneal, subcutaneous). 2. Increase the dosing frequency to maintain therapeutic concentrations. 3. Consider co-formulation with penetration enhancers or encapsulation in nanoparticles to improve stability and delivery. |
| Tumor Microenvironment Factors | 1. Analyze the tumor microenvironment for high levels of CXCL12, the ligand for CXCR4. High ligand concentrations might compete with this compound. 2. Evaluate the immune cell infiltrate in the tumor, as CXCR4 is also expressed on immune cells. |
| Suboptimal Combination Regimen | 1. Based on in vitro data, design a treatment schedule that maximizes the synergistic effect. For example, administer this compound prior to chemotherapy to sensitize the tumor cells. 2. Monitor tumor growth closely and adjust the treatment schedule or dosage as needed. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with Chemotherapy in a Colorectal Cancer Xenograft Model
| Treatment Group | Relative Tumor Volume (RTV) Fold Change | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 10.5 ± 1.2 | 0% |
| Chemotherapy (CT) alone | 5.2 ± 0.8 | 50.5% |
| This compound alone | 6.5 ± 0.9 | 38.1% |
| CT + this compound | 1.3 ± 0.3 | 87.6% |
Data is presented as mean ± standard deviation. RTV is calculated relative to the start of treatment. This table is a representative example based on findings that combination therapy can be significantly more effective than monotherapy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HT29) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and the standard chemotherapy agent.
-
Treat the cells with this compound alone, the standard agent alone, or in combination at various ratios. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and use software to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot for EMT Markers
-
Sample Preparation: Treat cells with this compound, standard therapy, or the combination for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against E-cadherin, ZEB-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the expression of EMT markers across different treatment groups.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the synergy of this compound.
Caption: this compound blocks the CXCL12/CXCR4 signaling pathway.
References
Validation & Comparative
A Comparative Guide to CXCR4 Antagonists: Benchmarking Peptide R Against Market Leaders
For Immediate Release
This guide provides a comprehensive comparison of Peptide R, a novel CXCR4 antagonist, with leading CXCR4 inhibitors currently on the market, including Plerixafor and Motixafortide. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for therapeutic and research applications.
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are pivotal in numerous physiological and pathological processes, including hematopoietic stem cell (HSC) homing, immune responses, and cancer metastasis.[1][2][3] Antagonizing this axis has become a significant therapeutic strategy, with several antagonists now in clinical use or advanced development.[4][5]
Quantitative Performance Comparison
To provide a clear benchmark, the following tables summarize the key in vitro performance metrics of this compound against established CXCR4 antagonists. Data for this compound is based on preclinical studies, while data for competitors is aggregated from publicly available literature.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Type | Target | Binding Affinity (IC50, nM) | Reference |
| This compound | Cyclic Peptide | Human CXCR4 | 5.2 ± 1.1 | |
| Plerixafor (AMD3100) | Small Molecule | Human CXCR4 | 319.6 ± 37.3 | |
| Motixafortide (BL-8040) | Cyclic Peptide | Human CXCR4 | Data not available in this format | |
| CVX15 | Cyclic Peptide | Human CXCR4 | 7.8 ± 2.2 | |
| AMD11070 | Small Molecule | Human CXCR4 | 15.6 ± 7.6 |
Table 2: Functional Antagonist Potency
| Compound | Assay Type | Cell Line | Potency (IC50, nM) | Reference |
| This compound | Chemotaxis Inhibition | HCT116 Colon Cancer | Qualitative data available | |
| Plerixafor (AMD3100) | Chemotaxis Inhibition | T-Cells / Tregs | 89 - 99 | |
| Plerixafor (AMD3100) | Calcium Flux Inhibition | CXCR4+ Cell Lines | Dose-dependent inhibition shown | |
| Motixafortide (BL-8040) | Assay data not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action requires a clear view of the underlying biological pathways and the methods used to measure a compound's effect.
The binding of the ligand CXCL12 to the CXCR4 receptor activates multiple downstream signaling pathways. These pathways, including PI3K/Akt and MAPK/ERK, are crucial for cell migration, proliferation, and survival. CXCR4 antagonists physically block CXCL12 from binding to the receptor, thereby inhibiting these downstream effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role and Market Potential of CXCR4 Antagonists in Modern Medicine [synapse.patsnap.com]
A Comparative Analysis of Peptide R and Plerixafor (AMD3100): Two CXCR4 Antagonists in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Peptide R and plerixafor (AMD3100), two antagonists of the C-X-C chemokine receptor type 4 (CXCR4). By examining their mechanisms of action, performance in preclinical models, and the experimental protocols used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.
Introduction: Targeting the CXCR4/CXCL12 Axis
The CXCR4 receptor and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), play a critical role in numerous physiological and pathological processes. This signaling axis is integral to hematopoietic stem cell (HSC) homing, immune cell trafficking, and angiogenesis. Its dysregulation has been implicated in various diseases, including cancer metastasis and HIV entry into host cells. Both this compound and plerixafor exert their therapeutic effects by disrupting the interaction between CXCL12 and CXCR4.
Plerixafor (AMD3100) is a small molecule antagonist of CXCR4 and is clinically approved for mobilizing hematopoietic stem cells from the bone marrow to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[1][2]
This compound is a cyclic peptide identified as a specific CXCR4 antagonist.[3] It has shown potential in cancer therapy, particularly in remodeling the tumor stroma and enhancing the efficacy of conventional cancer treatments.[4]
Mechanism of Action: Competitive Antagonism of CXCR4
Both this compound and plerixafor function as competitive antagonists of the CXCR4 receptor. They bind to CXCR4, preventing its interaction with its natural ligand, CXCL12. This blockade inhibits the downstream signaling pathways that are normally initiated by CXCL12 binding.
The CXCL12/CXCR4 signaling cascade involves the activation of multiple downstream pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and MAPK/ERK pathways.[5] These pathways regulate essential cellular functions such as cell survival, proliferation, and migration. By inhibiting the initial ligand-receptor interaction, both this compound and plerixafor effectively suppress these downstream effects.
Figure 1: Simplified signaling pathway of the CXCL12/CXCR4 axis and the point of inhibition by this compound and plerixafor.
Quantitative Performance Comparison
Direct comparative studies providing IC50 or Kd values for both this compound and plerixafor are limited in the currently available literature. However, preclinical studies have evaluated their effects on cancer cell lines, offering a basis for functional comparison.
| Parameter | This compound | Plerixafor (AMD3100) | Reference |
| Molecular Type | Cyclic Peptide | Small Molecule (Bicyclam derivative) | |
| CXCR4 Binding Affinity (IC50) | Not explicitly reported in reviewed literature | 44 nM | |
| In Vitro Anti-proliferative Effect (U87MG glioblastoma cells, 10 µM) | Significant reduction in cell proliferation | Significant reduction in cell proliferation | |
| In Vitro Anti-migration Effect (U87MG glioblastoma cells, 10 µM) | Significant inhibition of CXCL12-induced cell migration | Significant inhibition of CXCL12-induced cell migration |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize and compare CXCR4 antagonists like this compound and plerixafor.
Cell Proliferation (MTT) Assay
This assay is used to assess the effect of the antagonists on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the dose-dependent effect of this compound and plerixafor on the proliferation of CXCR4-expressing cancer cells.
Materials:
-
CXCR4-expressing cancer cell line (e.g., U87MG)
-
Complete culture medium
-
This compound and Plerixafor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and plerixafor in culture medium. Remove the existing medium from the wells and add 100 µL of the antagonist dilutions. Include wells with medium alone as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the antagonist concentration to determine the IC50 value.
Figure 2: Workflow for the MTT Cell Proliferation Assay.
Cell Migration (Transwell) Assay
This assay evaluates the ability of the antagonists to inhibit the chemotactic migration of cancer cells towards CXCL12.
Objective: To quantify the inhibitory effect of this compound and plerixafor on CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cancer cell line (e.g., U87MG)
-
Serum-free culture medium
-
Complete culture medium (containing serum as a chemoattractant or recombinant CXCL12)
-
This compound and Plerixafor
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (or medium containing CXCL12) to the lower chamber of each well.
-
Treatment and Seeding: In the upper chamber of the inserts, add 100 µL of the cell suspension. For the treatment groups, the cell suspension should contain the desired concentration of this compound or plerixafor.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with a fixing solution, followed by staining with a staining solution.
-
Cell Counting: Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the untreated control group to determine the percentage of migration inhibition.
Figure 3: Workflow for the Transwell Cell Migration Assay.
Discussion and Future Perspectives
Both this compound and plerixafor have demonstrated efficacy as CXCR4 antagonists. Plerixafor is a well-established therapeutic agent for hematopoietic stem cell mobilization, with a clear clinical protocol and proven efficacy. Its role in oncology is also being explored, with preclinical studies showing its potential to sensitize cancer cells to chemotherapy.
This compound, while less clinically advanced, shows promise as a potent CXCR4 antagonist with the ability to remodel the tumor microenvironment. Its peptide nature may offer advantages in terms of specificity and lower off-target effects compared to small molecules. However, peptides can face challenges with in vivo stability and delivery.
Further head-to-head studies are warranted to directly compare the binding affinities and in vivo efficacies of this compound and plerixafor. Such studies will be crucial in defining the distinct therapeutic advantages of each molecule and guiding their future clinical development. The choice between a small molecule and a peptide-based antagonist will likely depend on the specific therapeutic application, desired pharmacokinetic profile, and the nature of the disease being targeted. The continued investigation of both these agents will undoubtedly contribute to a deeper understanding of the CXCR4/CXCL12 axis and the development of novel therapies for a range of diseases.
References
- 1. Plerixafor in combination with chemotherapy and/or hematopoietic cell transplantation to treat acute leukemia: A systematic review and metanalysis of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
Reversing Epithelial-Mesenchymal Transition: A Comparative Analysis of Peptide R and Alternative Therapeutic Agents
For Immediate Release
A comprehensive analysis of current research highlights the potential of Peptide R, a novel CXCR4 antagonist, in reversing the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer progression and drug resistance. This guide provides a comparative overview of this compound's efficacy against other potential EMT-reversing agents, supported by available experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Comparative Efficacy of EMT Reversal Agents
The reversal of EMT is a promising strategy in cancer therapy, aiming to restore the epithelial phenotype of cancer cells, thereby reducing their migratory and invasive capabilities. The following tables summarize the quantitative effects of this compound and selected alternative compounds on key EMT markers.
| Compound | Target/Mechanism | Cell Line | Effect on Epithelial Markers (e.g., E-cadherin) | Effect on Mesenchymal Markers (e.g., Vimentin, N-cadherin, ZEB-1, Snail) | Effective Concentration | Citation |
| This compound | CXCR4 antagonist | HCT116 (Colorectal) | ▲ 2.08-fold increase in mRNA (in combination with 5FU-OX) | ▼ 1.36-fold decrease in ZEB-1 mRNA (in combination with 5FU-OX) | Not specified | [1] |
| Resveratrol | Multiple (e.g., inhibits TGF-β1/Smads, PI-3K/Akt/NF-κB) | LoVo (Colorectal), PC-3, LNCaP (Prostate), BxPC-3, Panc-1 (Pancreatic) | ▲ Increased expression | ▼ Decreased expression of Vimentin, N-cadherin, Snail | 6 - 50 µM | [2][3][4][5] |
| Curcumin | Multiple (e.g., inhibits TGF-β1, NF-κB) | HepG2 (Hepatoma), MCF-7/TAMR (Breast), SiHa (Cervical) | ▲ Increased expression of E-cadherin | ▼ Decreased expression of N-cadherin, Vimentin, Snail | 20 - 30 µM | |
| Genistein | Multiple (e.g., inhibits Notch1/NF-κB) | HT-29 (Colorectal), BG-1 (Ovarian), HNC-TIC (Head and Neck) | ▲ Increased expression of E-cadherin | ▼ Decreased expression of N-cadherin, Vimentin, Snail, Slug, ZEB1 | 20 - 200 µM |
Table 1: Comparison of EMT Reversal Agents' Effects on Marker Expression. This table provides a summary of the effects of this compound and other compounds on key epithelial and mesenchymal markers. Note that experimental conditions and cell lines vary between studies.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed protocols for the key experimental assays are provided below.
Western Blot for EMT Marker Protein Expression
This protocol is essential for quantifying the changes in protein levels of EMT markers.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the compound of interest at the desired concentration and duration.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, ZEB-1, Snail) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
-
Quantitative Real-Time PCR (qRT-PCR) for EMT-Related Gene Expression
This protocol allows for the quantification of mRNA levels of genes involved in EMT.
-
RNA Extraction:
-
Treat cells with the compound of interest and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for EMT markers (e.g., CDH1, VIM, CDH2, ZEB1, SNAI1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane, with an additional extracellular matrix layer for invasion assays.
-
Cell Preparation:
-
Starve cells in a serum-free medium for 24 hours prior to the assay.
-
-
Assay Setup:
-
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed the starved cells in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for 24-48 hours to allow for cell migration/invasion.
-
-
Quantification:
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
Wound Healing (Scratch) Assay
This method assesses the collective migration of a cell population.
-
Cell Seeding:
-
Seed cells in a culture dish and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add a fresh medium with the compound of interest.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).
-
-
Analysis:
-
Measure the width of the scratch at different time points and calculate the rate of wound closure.
-
Signaling Pathways in EMT Reversal
The following diagrams illustrate the key signaling pathways implicated in EMT and its reversal by the discussed compounds.
Caption: Key signaling pathways inducing EMT and points of therapeutic intervention.
Caption: General experimental workflow for assessing EMT reversal.
References
- 1. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel anti-cancer effect of resveratrol: reversal of epithelial-mesenchymal transition in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol inhibits the invasion and metastasis of colon cancer through reversal of epithelial- mesenchymal transition via the AKT/GSK-3β/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol suppresses epithelial-to-mesenchymal transition in colorectal cancer through TGF-β1/Smads signaling pathway mediated Snail/E-cadherin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol Inhibits the Epithelial-Mesenchymal Transition of Pancreatic Cancer Cells Via Suppression of the PI-3K/Akt/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Efficacy of Peptide R in 3D Tumor Spheroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Peptide R, a novel CXCR4 antagonist, against established chemotherapeutic agents in the context of 3D tumor spheroid models. By summarizing key performance data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a resource for evaluating the potential of this compound as an anti-proliferative agent.
Comparative Analysis of Anti-Proliferative Effects
The following tables summarize the available data on the efficacy of this compound and conventional chemotherapeutic agents in reducing cancer cell viability and proliferation. It is important to note that a direct head-to-head comparison of this compound with Doxorubicin and Cisplatin in the same 3D spheroid model is not yet available in the published literature. The data presented below is compiled from various studies to provide a preliminary comparative perspective.
Table 1: Efficacy of this compound in Glioblastoma Cells (2D Culture)
| Compound | Cell Line | Concentration | Effect | Duration | Citation |
| This compound | U87MG | 10 µM | Significant reduction in cell proliferation | 72h | [1] |
| Plerixafor | U87MG | 10 µM | Reduction in cell proliferation | 72h | [1] |
Table 2: Comparative IC50 Values of Doxorubicin and Cisplatin in 3D Tumor Spheroids
| Compound | Cell Line | Spheroid Model | IC50 | Citation |
| Doxorubicin | HCT116 | Hanging Drop | 3.2 µg/mL | [2] |
| Doxorubicin | B16F10 | Spheroid Culture | 1.778 µM | [3] |
| Doxorubicin | Renal Cancer | Spheroid Culture | 0.206 µM | [3] |
| Cisplatin | B16F10 | Spheroid Culture | 20.82 µM | |
| Cisplatin | U-2OS | Spheroid Culture | >320 µM | |
| Cisplatin | HeLa | Spheroid Culture | >320 µM | |
| Cisplatin | A549 | Spheroid Culture | >320 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
3D Tumor Spheroid Culture
-
Cell Seeding: Cancer cells (e.g., HCT116, U87MG) are seeded into ultra-low attachment 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well.
-
Spheroid Formation: Plates are centrifuged at low speed (e.g., 150 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells. Spheroids are typically allowed to form and compact over 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Once uniform spheroids have formed, they are treated with various concentrations of this compound, Doxorubicin, Cisplatin, or vehicle control.
Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
-
Reagent Preparation: The CellTiter-Glo® 3D reagent is thawed and equilibrated to room temperature.
-
Assay Procedure: An equal volume of CellTiter-Glo® 3D reagent is added to each well containing a spheroid.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 5 minutes to induce cell lysis. The plate is then incubated at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. A decrease in luminescence in treated spheroids compared to controls indicates a reduction in cell viability.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Reagent Preparation: The Caspase-Glo® 3/7 3D reagent is prepared according to the manufacturer's instructions.
-
Assay Procedure: An equal volume of Caspase-Glo® 3/7 3D reagent is added to each well containing a spheroid.
-
Signal Development: The plate is mixed and incubated at room temperature for 30 minutes to 1 hour to allow for cell lysis and cleavage of the substrate by caspases.
-
Data Acquisition: Luminescence, which is proportional to caspase activity, is measured using a plate reader. An increase in luminescence indicates induction of apoptosis.
Proliferation Assay (Ki67 Immunostaining)
Ki67 is a nuclear protein associated with cellular proliferation.
-
Spheroid Fixation and Embedding: Spheroids are fixed in 4% paraformaldehyde, washed, and may be embedded in paraffin or a cryo-embedding medium for sectioning.
-
Immunostaining: Spheroid sections are permeabilized and incubated with a primary antibody against Ki67, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Sections are imaged using a fluorescence or confocal microscope. The proliferation index is calculated as the percentage of Ki67-positive cells relative to the total number of cells (DAPI-stained nuclei).
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
This compound functions as an antagonist to the CXCR4 receptor, thereby inhibiting the downstream signaling cascade initiated by its ligand, CXCL12. This pathway is crucial for cancer cell proliferation, survival, and migration.
CXCL12/CXCR4 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Validating Anti-Proliferative Effects
The following diagram outlines the key steps in assessing the anti-proliferative efficacy of a test compound in 3D tumor spheroids.
Workflow for Assessing Anti-proliferative Effects in 3D Spheroids.
Comparison of Mechanisms of Action
This diagram illustrates the distinct mechanisms through which this compound and conventional chemotherapies exert their anti-cancer effects.
Comparative Mechanisms of this compound and Chemotherapy.
References
Independent Verification of Peptide R's Efficacy in Reducing Cancer Stem Cell Populations: A Comparative Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Peptide R's performance in reducing cancer stem cell (CSC) populations against alternative therapeutic strategies. Experimental data from independent studies are presented to support the analysis, along with detailed methodologies for key experiments and visualizations of the underlying biological pathways.
Executive Summary
This compound, a CXCR4 antagonist, has demonstrated potential in targeting and reducing cancer stem cell populations, particularly in colorectal cancer and glioblastoma. This peptide disrupts the CXCL12/CXCR4 signaling axis, a key pathway implicated in CSC maintenance and chemoresistance. This guide compares the efficacy of this compound with another CXCR4-targeting peptide, JM#21, and a small molecule inhibitor, Napabucasin (BBI608), which targets the downstream STAT3 signaling pathway. The data presented is derived from preclinical studies and aims to provide a comprehensive resource for evaluating these anti-CSC agents.
Data Presentation: Quantitative Comparison of Anti-CSC Agents
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in reducing cancer stem cell populations and inhibiting tumor growth.
Table 1: In Vitro Efficacy Against Cancer Stem Cell Populations
| Compound | Cancer Type | CSC Marker | Assay | Concentration | Result |
| This compound | Colorectal Cancer (HCT116 & HT29 cells) | CD133+CXCR4+ | Flow Cytometry | Not Specified | Reduction of chemotherapy-induced CSC population |
| This compound | Glioblastoma | Not Specified | Sphere Formation | 10 µM | Inhibition of sphere formation |
| JM#21 | Pancreatic Ductal Adenocarcinoma | CD133+CXCR4+ | Flow Cytometry | Not Specified | Suppression of migrating CSCs (miCSCs) |
| Napabucasin (BBI608) | Biliary Tract Cancer (HuCCt-1 cells) | ALDH+ | ALDEFLUOR Assay | 2.0 µM | Reduction of ALDH-positive cells by one-third[1] |
| Napabucasin (BBI608) | Biliary Tract Cancer (HuCCt-1 cells) | CD326+ | Flow Cytometry | 0.6 µM & 1.25 µM | Significant reduction of CD326-positive subpopulation[1] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition
| Compound | Cancer Model | Treatment | Result |
| This compound | Colorectal Cancer (HCT116 xenograft) | In combination with chemotherapy | 4-fold reduction in relative tumor volume compared to chemotherapy alone[2] |
| This compound | Glioblastoma (U87MG xenograft) | Not Specified | Inhibition of tumor growth |
| Napabucasin (BBI608) | Pancreatic Cancer (PaCa-2 xenograft) | 20 mg/kg, i.p. | Significant inhibition of tumor growth, relapse, and metastasis[3] |
Table 3: Effect on EMT and Stemness Gene Expression
| Compound | Cancer Type | Gene/Protein | Method | Result |
| This compound | Colorectal Cancer | E-cadherin | Not Specified | Restored expression decreased by chemotherapy |
| This compound | Colorectal Cancer | ZEB-1 | Not Specified | Restored expression increased by chemotherapy |
| JM#21 | Pancreatic Ductal Adenocarcinoma | EMT, Stemness, and Self-renewal genes | Not Specified | Sufficiently suppressed gene expression |
| Napabucasin (BBI608) | Prostate Cancer | Nanog, Klf4, survivin, c-Myc, β-catenin | Western Blot & qRT-PCR | Dose-dependent decrease in protein and mRNA expression[3] |
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by this compound, JM#21, and Napabucasin.
Figure 1: Mechanism of Action for this compound and JM#21.
Figure 2: Mechanism of Action for Napabucasin (BBI608).
Figure 3: General Experimental Workflow.
Experimental Protocols
Flow Cytometry for Cancer Stem Cell Marker Analysis
Objective: To quantify the percentage of cells expressing specific CSC surface markers (e.g., CD133, CXCR4, CD326).
Methodology:
-
Cell Preparation:
-
Harvest cancer cells from culture or disaggregate tumor tissue into a single-cell suspension.
-
Wash cells with PBS and resuspend in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) at a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Incubate cells with fluorochrome-conjugated primary antibodies against CSC markers (e.g., PE-conjugated anti-CD133, APC-conjugated anti-CXCR4) for 30 minutes at 4°C in the dark.
-
Include isotype control antibodies as negative controls.
-
-
Data Acquisition:
-
Wash cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend cells in 500 µL of FACS buffer.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter profiles.
-
Determine the percentage of positive cells for each marker based on the fluorescence intensity compared to the isotype control.
-
Sphere Formation Assay
Objective: To assess the self-renewal capacity of cancer stem cells in non-adherent conditions.
Methodology:
-
Cell Plating:
-
Prepare a single-cell suspension of cancer cells.
-
Plate cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.
-
Culture cells in serum-free stem cell medium supplemented with EGF and bFGF.
-
-
Treatment:
-
Add the test compound (this compound, JM#21, or Napabucasin) to the culture medium at the desired concentrations.
-
-
Sphere Formation and Quantification:
-
Incubate the plates for 7-14 days to allow for sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of genes associated with epithelial-mesenchymal transition (EMT) and stemness.
Methodology:
-
RNA Extraction:
-
Isolate total RNA from treated and untreated cancer cells using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., E-cadherin, ZEB-1, Nanog, SOX2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of anti-CSC agents in inhibiting tumor growth.
Methodology:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Treatment:
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound (this compound, JM#21, or Napabucasin) and/or standard chemotherapy via the appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) according to the specified dosing schedule.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weighing, histological analysis, and molecular studies.
-
Conclusion
The available preclinical data suggests that this compound is a promising agent for targeting cancer stem cells by inhibiting the CXCR4 signaling pathway. Independent studies in colorectal cancer and glioblastoma models support its potential to reduce CSC populations and inhibit tumor growth, particularly in combination with conventional therapies. The alternative CXCR4-targeting peptide, JM#21, and the STAT3 inhibitor, Napabucasin, also demonstrate significant anti-CSC activity, providing alternative strategies for targeting this critical cell population. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of these compounds in cancer treatment. This guide provides a foundational resource for researchers to compare and contrast these promising anti-CSC agents.
References
- 1. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Peptide R: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like Peptide R is a critical component of ensuring laboratory safety and environmental responsibility. Although a specific Safety Data Sheet (SDS) for this compound (TFA) from MedChemExpress indicates it is not classified as a hazardous substance, the toxicological properties of many research-grade peptides are not fully investigated.[1][2] Therefore, it is paramount to adopt a cautious approach and handle this compound waste as potentially hazardous material.[3][4] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat.[5] All handling of this compound, particularly in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol for this compound
1. Inactivation of Bioactive Peptide (Recommended Precaution):
While not explicitly required by the available SDS for this compound, inactivating bioactive peptides before disposal is a common and effective safety measure. This is particularly crucial if this compound has been used in cell-based assays or other biological experiments.
-
Acid or Base Hydrolysis: Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) and let it stand for several hours at room temperature to hydrolyze the peptide bonds.
-
Oxidation: Alternatively, treat the solution with a strong oxidizing agent, such as a 10% bleach solution, to denature the peptide.
-
Neutralization: If acid or base hydrolysis was used, the resulting solution must be neutralized to a pH between 6.0 and 8.0 before collection.
2. Waste Segregation and Containerization:
Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal.
-
Liquid Waste: Collect all inactivated and neutralized this compound solutions, as well as contaminated solvents (e.g., DMSO, acetonitrile, TFA), in a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent paper, should be collected in a separate, clearly labeled solid hazardous waste container.
3. Labeling of Waste Containers:
Accurate and detailed labeling of waste containers is a critical safety and compliance measure. Each container must be clearly labeled as "Hazardous Waste" and include:
-
The full chemical name: "this compound"
-
Any known hazards
-
The date when waste was first added
4. Storage of Peptide Waste:
Waste containers should be stored safely in a designated satellite accumulation area (SAA) within the laboratory.
-
Store waste containers in a secondary containment tray to prevent spills.
-
The storage area should be away from general laboratory traffic and clearly marked.
-
Ensure that incompatible waste types are stored separately.
5. Arranging for Final Disposal:
Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
-
Once a waste container is approximately 90% full or has been accumulating for the maximum time allowed by your institution (e.g., 90 days), arrange for a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
Never dispose of this compound waste down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Neutralization pH Range | 6.0 - 8.0 | |
| Waste Container Capacity | ~90% full before pickup | |
| Satellite Accumulation Time | Max. 90 days (or as per institutional policy) | |
| Inactivation - Acid/Base | 1 M HCl or 1 M NaOH | |
| Inactivation - Oxidation | 10% bleach solution |
Experimental Protocols
General Protocol for Inactivation by Hydrolysis:
-
Working in a chemical fume hood and wearing appropriate PPE, transfer the liquid this compound waste to a suitable container.
-
Slowly add an equal volume of 1 M HCl or 1 M NaOH to the waste solution while stirring.
-
Cover the container and allow it to stand at room temperature for at least 2 hours to ensure complete hydrolysis.
-
After incubation, neutralize the solution by slowly adding a weak base (e.g., sodium bicarbonate) if acidified, or a weak acid if basified, until the pH is between 6.0 and 8.0.
-
Transfer the neutralized, inactivated solution to the designated liquid hazardous waste container.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Peptide R
Essential Safety and Handling of Peptide R
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like the hypothetical "this compound" is paramount. Since the specific hazards of a novel peptide are often unknown, a cautious approach is essential.[1] This guide provides immediate safety protocols, operational plans for handling, and disposal procedures to foster a secure laboratory environment and ensure research integrity. All peptides for research use only (RUO) should be handled with appropriate containment measures.[1]
Risk Assessment and Hazard Identification
Before any handling of this compound, a thorough risk assessment must be conducted.[1] Key risk factors to consider include:
-
Unknown Biological Activity: As a research peptide, its full biological effects may be uncharacterized.[1]
-
Respiratory Sensitization: Inhalation of lyophilized peptide powder can cause allergic reactions.[1]
-
Skin and Eye Irritation: Direct contact may lead to irritation.
-
Contamination: Cross-contamination between different peptides can compromise experiments and introduce safety hazards.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. All personnel must receive training on the proper use, removal, and disposal of PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides. Consider double-gloving for added protection with concentrated solutions. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a certified chemical fume hood. |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for safely reconstituting a lyophilized peptide. The process involves restoring the freeze-dried peptide to a usable liquid state by mixing it with a suitable solvent.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile water, bacteriostatic water, or a specific buffer)
-
Sterile syringes or calibrated pipettes
-
Alcohol swabs
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation and Sanitization: Before beginning, thoroughly wash your hands and put on the required PPE (lab coat, gloves, and safety goggles). Sanitize your work area, preferably within a chemical fume hood or biological safety cabinet.
-
Equilibrate to Room Temperature: Remove the sealed vial of this compound from cold storage and allow it to warm to room temperature before opening. This crucial step prevents moisture from condensing inside the vial, which can degrade the hygroscopic peptide powder.
-
Vial Inspection and Sanitization: Inspect the vial to ensure it is intact. Clean the rubber stopper of the vial with an alcohol swab to maintain sterility.
-
Solvent Addition: Using a sterile syringe or pipette, slowly add the calculated volume of the chosen solvent into the vial. To prevent foaming and potential degradation of the peptide, aim the solvent stream against the inner wall of the vial, allowing it to gently run down over the powder.
-
Dissolution: Gently swirl the vial to facilitate dissolution. Avoid vigorous shaking, as this can cause the peptide to denature or aggregate. If necessary, the solution can be left to reconstitute for 15-30 minutes with gentle agitation.
-
Confirmation and Aliquoting: Ensure the solution is clear and free of any visible particles. Once fully dissolved, it is best practice to divide the solution into single-use aliquots in sterile tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the peptide name, concentration, and date of reconstitution. Store the aliquots as recommended, typically at -20°C or -80°C for long-term stability.
Operational and Disposal Plans
Handling and Storage:
-
Lyophilized Form: Store lyophilized this compound in a tightly sealed container at -20°C or below, protected from light.
-
Solution Form: Peptide solutions are significantly less stable. Store aliquots frozen at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Spill Response:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Decontaminate the area according to your institution's protocols, which may involve enzymatic detergents followed by a bleach solution.
-
Collect all contaminated materials in a designated hazardous waste container.
Waste Disposal: Proper waste disposal is essential for safety and regulatory compliance.
-
Solid Waste: All consumables that have come into contact with this compound (e.g., gloves, pipette tips, vials) must be collected in a designated hazardous chemical waste container.
-
Liquid Waste: Unused or expired peptide solutions should be collected in a labeled hazardous waste container. Never dispose of peptide solutions down the drain.
-
Sharps Waste: Needles and syringes must be disposed of in a puncture-resistant sharps container.
-
Final Disposal: All waste must be handled and disposed of according to institutional, local, and federal regulations. Contact your institution's environmental health and safety office for specific procedures.
Diagrams
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Emergency Spill Response Plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
